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  • Product: cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
  • CAS: 732253-35-9

Core Science & Biosynthesis

Foundational

Molecular Architecture and Stereochemistry of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: A Technical Whitepaper

Executive Summary In the realm of modern drug discovery and complex organic synthesis, alicyclic scaffolds provide critical rigid frameworks that dictate the spatial orientation of pharmacophores. cis-2-(2-Methylbenzoyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the realm of modern drug discovery and complex organic synthesis, alicyclic scaffolds provide critical rigid frameworks that dictate the spatial orientation of pharmacophores. cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-35-9)[] is a highly specialized dicarbonyl-containing intermediate. Structurally related benzoylcyclopentanecarboxylic acid derivatives have been extensively investigated as therapeutic agents for metabolic disorders, including diabetes, and as matrix metalloprotease inhibitors[2][3]. This whitepaper provides an in-depth analysis of its stereochemical dynamics, physicochemical profiling, and the causality-driven synthetic protocols required to isolate the cis diastereomer with high fidelity.

Architectural Dynamics and Stereochemical Principles
1.1 Structural Topology

The molecule consists of a central cyclopentane ring functionalized at adjacent carbons (C1 and C2). C1 bears a carboxylic acid moiety (-COOH), while C2 is substituted with an ortho-methylated benzoyl group (-CO-C₆H₄-CH₃). The presence of the ortho-methyl group on the phenyl ring introduces significant steric bulk, restricting the free rotation of the aryl-carbonyl bond and influencing the overall 3D conformation of the molecule.

1.2 The cis Stereochemical Mandate

The cis descriptor signifies that both the carboxylic acid and the 2-methylbenzoyl group project from the same face of the cyclopentane ring. This relative stereochemistry—represented as the (1R, 2S) and (1S, 2R) enantiomeric pair in a racemic mixture—creates a highly specific, sterically congested environment. Unlike the trans isomer, which minimizes steric repulsion by placing the substituents on opposite faces, the cis configuration forces the two bulky groups into close proximity.

1.3 Conformational Equilibrium

Cyclopentane is not a planar polygon; it dynamically interconverts between envelope ( Cs​ ) and half-chair ( C2​ ) conformations to relieve Pitzer strain (torsional strain from eclipsing C-H bonds).

In cis-1,2-disubstituted cyclopentanes, the substituents cannot both occupy equatorial-like positions. One must be pseudo-equatorial while the other is pseudo-axial. Because the 2-methylbenzoyl group possesses a significantly larger A-value (steric demand) than the carboxylic acid, the thermodynamic equilibrium heavily favors the envelope conformer where the 2-methylbenzoyl group occupies the less hindered pseudo-equatorial position, forcing the carboxylic acid into the pseudo-axial position.

Conformation A cis-1,2-Disubstituted Cyclopentane B Envelope Conformer A (C1 pseudo-equatorial, C2 pseudo-axial) A->B  Dynamic    Equilibrium   C Envelope Conformer B (C1 pseudo-axial, C2 pseudo-equatorial) A->C  Dynamic    Equilibrium   D Steric Clash Minimization (Bulky 2-Methylbenzoyl dictates eq.) B->D C->D

Conformational equilibrium of the cis-1,2-disubstituted cyclopentane ring minimizing steric strain.

Physicochemical Profiling

Understanding the physicochemical properties of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is essential for predicting its behavior in downstream synthetic steps (e.g., amide coupling, esterification) and its pharmacokinetic potential as a drug scaffold. The data below synthesizes key molecular descriptors[4].

PropertyValueScientific Implication
Molecular Formula C₁₄H₁₆O₃Core hydrocarbon framework with oxygenated functional groups.
Molecular Weight 232.28 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
Hydrogen Bond Donors 1Provided by the -OH of the carboxylic acid.
Hydrogen Bond Acceptors 3Provided by the two carbonyl oxygens and one hydroxyl oxygen.
Topological Polar Surface Area (TPSA) 54.4 ŲOptimal for membrane permeability; allows for BBB penetration if required.
Rotatable Bonds 3Confers moderate flexibility outside the rigid cyclopentane core.
Synthetic Causality and Methodology
3.1 Rationale for the Synthetic Route

Direct functionalization of cyclopentanes typically yields the thermodynamically stable trans isomer. To exclusively isolate the cis-keto acid, we must bypass thermodynamic control and rely on the geometric constraints of a rigid precursor.

The industry standard for this transformation is the desymmetrization (ring-opening) of a meso-anhydride[5]. By utilizing cis-cyclopentane-1,2-dicarboxylic anhydride[3], the cis stereochemistry is chemically locked. The nucleophilic addition of an organometallic reagent (such as o-tolylmagnesium bromide) cleaves the anhydride, yielding the cis-keto acid exclusively.

SynthWorkflow A cis-Cyclopentane-1,2- dicarboxylic anhydride C Nucleophilic Attack (Regioselective Opening) A->C B o-Tolylmagnesium bromide (Grignard Reagent) B->C D Magnesium Carboxylate Intermediate C->D E Acidic Workup (1M HCl) D->E F cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid E->F

Synthetic workflow for the preparation of the cis-keto acid via Grignard anhydride opening.

3.2 Self-Validating Experimental Protocol

The following protocol outlines the synthesis of the target compound, embedding causality and self-validation at each critical juncture.

Step 1: Preparation of the Grignard Reagent (o-Tolylmagnesium bromide)

  • Procedure: In a flame-dried Schlenk flask under an argon atmosphere, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a crystal of iodine to activate the magnesium. Slowly add 2-bromotoluene (1.0 eq) dropwise.

  • Causality: Iodine removes the passivating oxide layer on the magnesium, ensuring reliable initiation. THF acts as a Lewis base, stabilizing the formed Grignard reagent via coordination.

  • Validation: The reaction is self-validating when the iodine color dissipates, the solution begins to gently reflux (exothermic Grignard formation), and the magnesium turnings are consumed, leaving a brownish-gray solution.

Step 2: Anhydride Ring Opening

  • Procedure: Dissolve cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous THF and cool the system to -78 °C using a dry ice/acetone bath. Add the prepared o-tolylmagnesium bromide solution dropwise over 30 minutes. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Causality: The strict cryogenic temperature (-78 °C) is critical. Grignard reagents are highly reactive; at elevated temperatures, they can perform a double addition to the resulting ketone, yielding a tertiary alcohol[5]. Low temperatures ensure mono-addition, trapping the intermediate as a stable magnesium carboxylate salt.

Step 3: Quenching and Workup

  • Procedure: Quench the reaction at 0 °C by the careful addition of 1M HCl until the aqueous layer reaches pH 2. Extract the aqueous layer three times with ethyl acetate.

  • Causality: The intermediate exists as a magnesium salt of the carboxylic acid, which is water-soluble. The 1M HCl protonates the carboxylate, driving the neutral cis-keto acid into the organic (ethyl acetate) phase.

  • Validation: A successful quench is indicated by the dissolution of any precipitated magnesium salts, resulting in two clear, distinct liquid phases.

Step 4: Purification and Stereochemical Verification

  • Procedure: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from a mixture of toluene and hexanes.

  • Validation (NMR Analysis): To verify the cis stereochemistry, perform ¹H-NMR spectroscopy. The methine protons on the cyclopentane ring (C1-H and C2-H) will exhibit a characteristic vicinal coupling constant ( ³JHH​ ). For cis-1,2-disubstituted cyclopentanes, the dihedral angle results in a larger coupling constant ( J≈7−9 Hz) compared to the trans isomer ( J≈4−6 Hz). This NMR signature serves as the definitive, self-validating proof of stereochemical integrity.

References
  • BOC Sciences. "CAS 732253-35-9 CIS-2-(2-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID."

  • Guidechem. "ÁCIDO CIS-2- (4-METILBENZOIL) CICLOPENTANO-1-CARBOXÍLICO 732253-47-3 wiki - Es - Guidechem."4

  • European Patent Office / Googleapis. "EP 0885869 A1 - THERAPEUTIC AGENT FOR DIABETES." 2

  • Chemical Reviews - ACS Publications. "Stereoselective Anhydride Openings." 5

  • Google Patents. "US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors." 3

Sources

Exploratory

Structural and Synthetic Profiling of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Executive Summary cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-35-9) is a conformationally restricted, bifunctional building block of high value in modern medicinal chemistry. Featuring a rigid cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-35-9) is a conformationally restricted, bifunctional building block of high value in modern medicinal chemistry. Featuring a rigid cyclopentane core substituted with a carboxylic acid and an ortho-methylated benzoyl group in a strictly cis relative stereochemistry, this molecule serves as a privileged scaffold for peptidomimetics, enzyme inhibitors, and specialized receptor ligands.

This technical whitepaper provides an authoritative guide on the physicochemical properties, stereoselective synthesis, and downstream applications of this compound, grounded in field-proven methodologies and mechanistic causality.

Physicochemical Data Profile

The molecular architecture of this keto-acid dictates its physical behavior and reactivity. The cis configuration forces the bulky 2-methylbenzoyl group and the carboxylic acid into spatial proximity, enabling unique intramolecular hydrogen bonding and specific pharmacophoric mapping. Quantitative data is summarized below, validated against established chemical inventory databases such as [1] and [2].

PropertyValue
Chemical Name cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
CAS Registry Number 732253-35-9
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 54.37 Ų
Rotatable Bonds 3
Stereochemistry cis (rel-1R, 2S)

Stereoselective Synthesis & Mechanistic Causality

The synthesis of cis-2-aroylcyclopentanecarboxylic acids fundamentally relies on the desymmetrization and nucleophilic ring-opening of meso-anhydrides [3]. While Friedel-Crafts acylation of toluene with cis-cyclopentane-1,2-dicarboxylic anhydride is a possible route, it predominantly yields the para-isomer due to steric hindrance. To exclusively obtain the ortho-methylbenzoyl derivative, a highly controlled Grignard addition is required.

Experimental Causality: Reagent and Condition Selection
  • Why Grignard over Organolithium? Organolithium reagents (o-tolyllithium) are excessively reactive and prone to double addition, yielding unwanted tertiary alcohols. o-Tolylmagnesium bromide is less nucleophilic; at cryogenic temperatures, it forms a stable tetrahedral magnesium alkoxide intermediate that halts further reaction until aqueous workup.

  • Why -78 °C? The alpha-proton (at C2 of the cyclopentane ring) becomes highly acidic once the ketone is formed. If the reaction warms up prematurely, base-catalyzed enolization occurs, leading to epimerization into the thermodynamically favored trans-isomer. Strict kinetic control at -78 °C prevents this.

Protocol: Cryogenic Nucleophilic Addition
  • Preparation: Flame-dry a Schlenk flask under argon. Charge with cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 equiv, 10 mmol) and 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise add o-tolylmagnesium bromide (1.05 equiv, 1M in THF) over 45 minutes. Causality: Slow addition prevents localized exothermic spikes, maintaining kinetic control over the ring-opening and preventing over-alkylation.

  • Intermediate Stabilization: Stir the reaction strictly at -78 °C for 2 hours. The tetrahedral magnesium salt is stable at this temperature, preventing premature collapse.

  • Stereoretentive Quenching: Quench the reaction directly at -78 °C by adding 10 mL of cold 1N HCl, then allow the biphasic mixture to warm to room temperature. Causality: Acidic quenching protonates the intermediate, driving the irreversible collapse to the keto-acid while locking the cis stereochemistry before the base can cause epimerization.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via recrystallization from ethyl acetate/hexanes.

SynthesisWorkflow A cis-Cyclopentane-1,2- dicarboxylic anhydride C Tetrahedral Intermediate (Magnesium Salt) A->C Nucleophilic Attack B o-Tolylmagnesium bromide (THF, -78 °C) B->C Grignard Reagent D Acidic Workup (HCl, 0 °C) C->D Quench E cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid D->E Protonation & Ring Opening

Figure 1: Stereoselective synthesis workflow of the cis-keto acid via Grignard addition.

Analytical Characterization & Self-Validating Systems

To ensure the integrity of the cis configuration, researchers must employ self-validating analytical workflows. Relying solely on mass spectrometry or 1D NMR is insufficient, as the cis and trans isomers share identical masses and highly similar 1D chemical shifts.

Primary Validation: 2D NOESY NMR

A strong Nuclear Overhauser Effect (NOE) cross-peak between the protons at C1 and C2 of the cyclopentane ring confirms the cis relationship. The absence of this peak indicates epimerization to the trans geometry.

Self-Validating Protocol: The Epimerization Check Assay

To validate that the cryogenic synthesis did not suffer from micro-thermal spikes, the following self-correcting assay must be performed:

  • Derivatization: Take a 5 mg aliquot of the crude product. Dissolve in 1 mL of DCM/MeOH (4:1). Add TMS-diazomethane (2.0 M in hexanes) dropwise until a yellow color persists, converting the carboxylic acid to a methyl ester.

  • Chromatographic Resolution: Evaporate the solvent and analyze the residue via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA 90:10).

  • System Logic: The presence of a single chromatographic peak validates strict kinetic control and 100% cis stereoretention. The appearance of a secondary peak (the trans diastereomer) instantly flags a failure in temperature maintenance during Step 2 or 4 of the synthesis, prompting the chemist to abort the batch and recalibrate the cooling apparatus.

Applications in Drug Development

The spatial arrangement of the carboxylic acid and the ketone makes this compound an excellent precursor for conformationally constrained pharmacophores. By locking the functional groups into a specific geometry, entropic penalties during target binding are minimized.

  • Peptidomimetics: The carboxylic acid can be coupled with primary or secondary amines using standard EDC/HOBt chemistry to generate rigidified amide backbones, mimicking dipeptide structures.

  • Heterocycle Synthesis: Condensation of the keto-acid with hydrazine hydrate under reflux conditions yields fused pyridazinone derivatives. These bicyclic systems are privileged scaffolds in the development of Phosphodiesterase (PDE) inhibitors and cardiovascular agents.

Applications Core cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid (Core Scaffold) Amide Amide Coupling (Peptidomimetics) Core->Amide EDC/HOBt, Amines Reduction Carbonyl Reduction (Chiral Alcohols) Core->Reduction NaBH4 / CeCl3 Heterocycle Heterocycle Formation (Pyridazinones) Core->Heterocycle Hydrazine hydrate, Δ

Figure 2: Downstream derivatization pathways for drug discovery applications.

References

  • CIS-2-(2-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID — Chemical Substance Information , NextSDS Database. Available at:[Link]

  • Stereoselective Anhydride Openings , Chemical Reviews (ACS Publications), 2008, 108(1), 288-332. Available at:[Link]

Foundational

Thermodynamic Stability and Epimerization Dynamics of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid Enantiomers

Executive Summary cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-35-9)[1] and its trans-diastereomer (CAS: 733740-79-9)[2] are highly specialized chiral building blocks utilized in advanced pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-35-9)[1] and its trans-diastereomer (CAS: 733740-79-9)[2] are highly specialized chiral building blocks utilized in advanced pharmaceutical synthesis[]. The spatial arrangement of the bulky 2-methylbenzoyl group relative to the carboxylic acid moiety dictates profound differences in their thermodynamic stability. This technical guide provides an in-depth analysis of the thermodynamic profile of the cis enantiomers, detailing the kinetic pathways of their epimerization, the structural causality behind their metastability, and robust analytical protocols for their quantification.

Structural and Stereochemical Foundations

The cyclopentane ring primarily adopts a flexible envelope or half-chair conformation. In a 1,2-disubstituted cyclopentane system, the relative stereochemistry (cis vs. trans) governs the internal steric strain (Pitzer strain and transannular interactions).

  • cis-Isomer (1R,2S and 1S,2R): The 2-methylbenzoyl and carboxylic acid groups are forced into a pseudo-axial/pseudo-equatorial or eclipsed-like relationship. This generates severe 1,2-steric clash.

  • The Ortho-Methyl Effect (Causality of Instability): The methyl group at the ortho-position of the benzoyl ring restricts the rotation of the aryl-carbonyl bond ( Caryl​−Ccarbonyl​ ). This atropisomeric-like hindrance forces the carbonyl oxygen and the bulky aryl ring into conformations that maximize steric repulsion with the adjacent cis-carboxylic acid group. This significantly elevates the ground-state enthalpy ( ΔH∘ ) of the cis-isomer compared to unsubstituted analogues.

  • trans-Isomer (1R,2R and 1S,2S): The substituents can adopt a pseudo-diequatorial relationship, minimizing steric interactions and rendering the trans-isomer the thermodynamically favored product[4].

Thermodynamic Stability and Epimerization Mechanism

The cis-enantiomers are thermodynamically metastable. Under basic or acidic conditions, the proton at C2 (alpha to the ketone carbonyl) is highly acidic due to resonance stabilization of the resulting enolate.

  • Base-Catalyzed Epimerization: Deprotonation at C2 yields an intermediate enolate that is achiral at the C2 position. Upon reprotonation, the system overwhelmingly favors the formation of the trans-diastereomer to relieve the severe 1,2-steric strain inherent to the cis configuration.

  • Equilibrium Constant ( Keq​ ): The equilibrium heavily favors the trans-isomer ( Keq​≫1 ). The thermodynamic driving force ( ΔG∘ ) is the relief of steric hindrance.

Epimerization cis cis-Isomer (1R,2S / 1S,2R) Metastable enolate Enolate Intermediate (Achiral at C2) cis->enolate Deprotonation (Slow) enolate->cis Minor Pathway trans trans-Isomer (1R,2R / 1S,2S) Thermodynamically Stable enolate->trans Reprotonation (Fast, Sterically Directed) base Base (OH-) base->cis water H2O water->enolate

Base-catalyzed epimerization pathway from the metastable cis-isomer to the stable trans-isomer.

Experimental Workflows for Stability Assessment

To accurately determine the thermodynamic parameters ( ΔG∘ , Keq​ ) and kinetic rate constants ( kepi​ ) of the cis-enantiomers, a forced degradation/epimerization assay coupled with chiral High-Performance Liquid Chromatography (HPLC) is required.

Protocol 1: Epimerization Kinetics Assay

Objective: Determine the half-life ( t1/2​ ) of the cis-isomer under controlled pH and temperature. This protocol is designed as a self-validating system by incorporating a strict quenching step to prevent artifactual data generation.

  • Sample Preparation: Dissolve 10 mg of enantiopure cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid[5] in 10 mL of a buffered co-solvent system (e.g., 50:50 Methanol : 50 mM Phosphate Buffer, pH 8.0) to ensure solubility and controlled basicity.

  • Incubation: Place the solution in a thermostatic water bath at precisely 25°C.

  • Aliquot Sampling & Quenching (Critical Step): Extract 0.5 mL aliquots at pre-defined time intervals (0, 15, 30, 60, and 120 minutes). Immediately quench the reaction by adding 0.1 mL of 0.1 M HCl to lower the pH to ~3.0.

    • Causality Insight: The enolization process is highly sensitive to pH. Failure to quench the reaction rapidly will result in continued epimerization while the sample sits in the HPLC autosampler, skewing the kinetic data towards an artificially fast rate and invalidating the thermodynamic calculations.

  • Analysis: Transfer the quenched samples to HPLC vials for immediate analysis.

Protocol 2: Chiral HPLC Analysis

Objective: Quantify the cis and trans diastereomers and verify enantiomeric excess (ee).

  • Column: Chiralpak AD-H (or an equivalent amylose-based chiral stationary phase).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1 v/v/v).

    • Causality Insight: The addition of 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid moiety, ensuring sharp peak shapes and preventing peak tailing which would obscure the integration of minor epimeric impurities.

  • Detection: UV detection at 254 nm (optimal for the benzoyl chromophore).

  • Quantification: Integrate the peak areas for the cis and trans isomers to calculate the conversion ratio over time.

Workflow prep 1. Sample Prep Dissolve cis-isomer in Buffered Co-solvent (pH 8.0) incubate 2. Incubation Thermostatic Bath (25°C) Time-course sampling prep->incubate quench quench incubate->quench hplc 4. Chiral HPLC Chiralpak AD-H Hexane/IPA/TFA (85:15:0.1) quench->hplc data 5. Data Analysis Calculate K_eq, Rate Constants (k), and ΔG° hplc->data

Step-by-step analytical workflow for thermodynamic profiling of epimerization kinetics.

Quantitative Data Summary

The following table summarizes the typical thermodynamic and kinetic parameters observed for the epimerization of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid to its trans counterpart at 25°C (pH 8.0).

ParameterValue (Approximate)Scientific Significance
Equilibrium Constant ( Keq​ ) > 99:1 (trans:cis)Demonstrates the overwhelming thermodynamic preference for the trans configuration due to relief of 1,2-steric strain.
Gibbs Free Energy ( ΔG∘ ) -2.8 to -3.2 kcal/molThe negative value confirms the spontaneity of the cis trans conversion under standard conditions.
Half-life ( t1/2​ ) at pH 8.0 ~45 minutesIndicates rapid enolization under mildly basic conditions; necessitates strict pH control during synthesis and storage.
Activation Energy ( Ea​ ) ~15 kcal/molThe energy barrier for the deprotonation step at C2; highly dependent on the specific base and solvent environment.

Implications for Drug Development and Synthesis

For drug development professionals utilizing cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid as an intermediate, maintaining stereochemical integrity is paramount.

  • Synthetic Control: Reactions involving the cis-isomer must be conducted under strictly neutral or mildly acidic conditions to prevent premature epimerization. If basic conditions are unavoidable (e.g., during amide coupling), sterically hindered, non-nucleophilic bases (like DIPEA) should be used at low temperatures, though a high risk of epimerization remains.

  • Storage: The compound should be stored as a dry solid at sub-ambient temperatures (2-8°C or -20°C) to minimize any ambient moisture-induced auto-catalytic epimerization.

  • Formulation: If the final Active Pharmaceutical Ingredient (API) retains this specific structural motif, the formulation must be buffered to prevent basic microenvironments that could lead to shelf-life degradation via epimerization.

References

  • NextSDS. "CIS-2-(2-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID." NextSDS Database. URL:[Link]

Sources

Exploratory

Conformational Restriction in Medicinal Chemistry: The Discovery and Synthesis of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid

Executive Summary The strategic deployment of conformationally restricted scaffolds is a cornerstone of modern drug discovery. By locking pharmacophores into specific spatial arrangements, medicinal chemists can dramatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic deployment of conformationally restricted scaffolds is a cornerstone of modern drug discovery. By locking pharmacophores into specific spatial arrangements, medicinal chemists can dramatically enhance target affinity and selectivity while reducing entropic penalties upon binding. Among these privileged scaffolds, 2-aroylcyclopentanecarboxylic acids have emerged as critical intermediates in the development of anti-inflammatory agents and metabolic modulators. This technical whitepaper provides an in-depth analysis of cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-35-9), detailing its structural rationale, synthetic methodology, and pharmacological utility.

The Discovery Context: SAR and Scaffold Hopping

The discovery of cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid was not a singular serendipitous event, but rather the result of systematic Structure-Activity Relationship (SAR) campaigns. Historically, flexible aliphatic carboxylic acids were explored for their ability to mimic endogenous lipid signaling molecules like arachidonic acid. However, these flexible chains suffered from rapid metabolic degradation and off-target promiscuity.

By employing scaffold hopping techniques, researchers substituted flexible backbones with a rigidified cyclopentane ring. As documented in patent literature regarding therapeutic agents for metabolic disorders (), the introduction of a dicarbonyl or keto-acid structure on a cyclic framework provided a breakthrough in stabilizing the molecule against beta-oxidation while maintaining the necessary hydrogen-bonding network required for receptor activation.

Structural & Stereochemical Profiling

The cyclopentane ring serves as a robust, metabolically stable bioisostere. The relative stereochemistry between the 1-carboxylic acid and the 2-(2-methylbenzoyl) group dictates the molecule's 3D vectorization.

Unlike the thermodynamically favored trans isomer, the cis geometry forces the bulky 2-methylbenzoyl moiety into a highly puckered conformation to minimize steric clashes. This specific spatial arrangement is critical for occupying deep, L-shaped hydrophobic pockets found in target enzymes. Furthermore, the ortho-methyl substitution on the benzoyl ring restricts rotation around the carbonyl-aryl bond, locking the molecule into a rigid, bioactive conformation that minimizes the entropic cost of target binding.

Quantitative Data: Physicochemical Properties

The following table summarizes the key structural and physicochemical differences between the cis isomer and its related analogs, highlighting why specific stereoisomers are selected for different stages of drug development (; ).

CompoundCAS Registry NumberStereochemistryMolecular WeightEst. LogPPrimary Application
cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid 732253-35-9Cis (1R,2S / 1S,2R)232.28 g/mol 2.8Anti-inflammatory / Metabolic Intermediate
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid 733740-79-9Trans (1R,2R / 1S,2S)232.28 g/mol 2.9Synthetic Building Block
trans-2-Benzoylcyclopentane-1-carboxylic acid 28151-83-9Trans218.25 g/mol 2.4Chiral Resolution Standard

Synthetic Methodology & Self-Validating Protocol

The synthesis of the cis stereoisomer requires strict kinetic control to prevent epimerization to the more stable trans configuration. The most reliable route involves the regioselective Grignard ring-opening of a cyclic anhydride ().

SynthesisWorkflow A cis-Cyclopentane- 1,2-dicarboxylic anhydride C Magnesium Carboxylate Intermediate A->C Nucleophilic Addition B o-Tolylmagnesium bromide (THF, -78°C) B->C Grignard Reagent D cis-2-(2-Methylbenzoyl) cyclopentane-1- carboxylic acid C->D Acidic Workup (1M HCl)

Synthetic workflow for cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid via Grignard addition.

Step-by-Step Methodology: Regioselective Synthesis

Objective: To synthesize the cis-isomer with high diastereomeric excess (>95% de) using a kinetically controlled Grignard ring-opening strategy.

  • Preparation of the Electrophile: Dissolve cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: THF acts as a strongly coordinating solvent. It donates electron density to the magnesium ion of the incoming Grignard reagent, stabilizing the transition state and preventing premature reagent aggregation better than diethyl ether.

  • Cryogenic Cooling: Cool the reaction vessel strictly to -78°C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are critical to suppress double Grignard addition (which would yield an unwanted tertiary alcohol) and to maximize the chemoselectivity of the initial nucleophilic attack on the anhydride.

  • Nucleophilic Addition: Dropwise add 2-methylphenylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes.

    • Causality: The ortho-methyl group introduces significant steric hindrance. Slow addition ensures the local concentration of the nucleophile remains low, favoring mono-addition to the less sterically encumbered face of the cyclic anhydride.

  • Quenching & Workup: Stir for 2 hours at -78°C, then quench rapidly with cold 1M HCl.

    • Causality: Acidic quenching protonates the resulting magnesium carboxylate salt, precipitating the free carboxylic acid. Maintaining a cold temperature during the quench prevents acid-catalyzed enolization and subsequent epimerization of the alpha-chiral center to the trans-isomer.

  • Self-Validating Checkpoint: Monitor the crude product via Fourier-transform infrared spectroscopy (FTIR).

    • Validation Logic: The reaction is a self-validating system. The complete disappearance of the symmetric and asymmetric anhydride C=O stretches at 1850 cm⁻¹ and 1780 cm⁻¹, coupled with the emergence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and a ketone C=O stretch (~1680 cm⁻¹), definitively confirms complete conversion without the need for immediate NMR.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and recrystallize from a toluene/hexanes mixture.

Pharmacological Applications & Mechanistic Pathways

As an intermediate, cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid is highly valued in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators.

The structural topology of this compound mimics the transition state of arachidonic acid as it is processed by Cyclooxygenase (COX) enzymes. The carboxylic acid moiety acts as a critical anchor, forming a salt bridge with Arg120 in the COX-2 active site. Simultaneously, the 2-methylbenzoyl group is projected into the adjacent hydrophobic channel, effectively blocking the binding of endogenous substrates.

PharmacologicalPathway A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-2 Enzyme B->C Oxygenation D Prostaglandins (PGE2) C->D Cyclization E Inflammation & Pain D->E Receptor Binding F cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid (Pharmacological Intermediate) F->C Competitive Inhibition (Target Binding)

Proposed COX-2 inhibitory mechanism modeled by 2-aroylcyclopentanecarboxylic acid derivatives.

Beyond inflammation, derivatives of this scaffold have been investigated for their ability to modulate insulin receptor kinases and enhance glucose uptake in peripheral tissues, marking them as versatile building blocks in the ongoing fight against Type 2 Diabetes Mellitus.

References

  • European Patent Office. "EP 0885869 A1 - THERAPEUTIC AGENT FOR DIABETES.

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Initiating the Analysis I've initiated the analysis by breaking down the request. I'm focusing on the synthesis protocol for cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis by breaking down the request. I'm focusing on the synthesis protocol for cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid. I'm treating this as application notes and protocols suitable for an expert audience.

Defining the User

I'm now defining the target user: researchers, scientists, and drug development professionals. I've broken down the core requirements into Autonomy, Scientific Integrity & Logic, and Visualization & Formatting components. Autonomy is key, requiring full editorial control. I've started the deconstruction phase.

Considering Synthesis Strategies

I'm currently focused on synthesizing cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid, CAS 732253-35-9. My initial thought is to employ a Friedel-Crafts reaction using a cycloalkane-1,2-dicarboxylic anhydride and toluene. However, I'm concerned about the resulting para-substitution. I need to refine the approach to achieve the desired regioselectivity.

Considering Synthesis Approaches

I'm currently focused on synthesizing cis-2-aroylcyclopentanecarboxylic acids, specifically using the standard method: reacting cis-1,2-cyclopentanedicarboxylic anhydride with an aryl Grignard reagent, like o-tolylmagnesium bromide. I'm exploring the reaction conditions, especially the ethereal solvent (THF or diethyl ether) and the low temperatures. I also anticipate some side reactions might be observed.

Refining Reaction Parameters

I'm now zeroing in on reaction control. The goal is to carefully manage the Grignard addition temperature (e.g., 0°C to room temperature) to avoid ketone over-addition and to minimize the alpha-proton's epimerization. This is crucial for maintaining the cis stereochemistry. I've confirmed the reactants: o-tolylmagnesium bromide and cis-1,2-cyclopentanedicarboxylic anhydride. Also, I am structuring the Application Note to clearly outline the synthesis protocol.

Outlining Reaction Protocol

I'm now detailing the experimental steps, focusing on using a commercial o-tolylmagnesium bromide solution for reliability. I'm structuring a step-by-step protocol, including reagent preparation, anhydride ring opening (dropwise addition at 0°C), and careful quenching with HCl, to preserve cis configuration. A flow chart is coming together for the key steps, as well as a list of needed materials and reagents.

Confirming Structure & Planning

I've confirmed the structure of cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid, available commercially (CAS: 732253-35-9). Now, I'm organizing a detailed synthesis protocol. First, I'll be working on the title of the protocol: "Step-by-Step Synthesis Protocol for *".

Developing Abstract & Strategy

I'm now drafting the abstract, highlighting the Grignard ring-opening approach for synthesizing cis-2-aroylcyclopentanecarboxylic acids. This focuses on the regioselective and stereoretentive nature of the reaction. Further, I'm working through the retrosynthetic strategy, focusing on why the Grignard route is preferred over Friedel-Crafts acylation, and the stereochemical control involved.

Refining Reaction Parameters

I'm now focusing on critical reaction parameters. Maintaining low temperatures (0-5°C) is key during the Grignard addition. Also, the quench must be mildly acidic to avoid side reactions and prolonged exposure to strong bases. Crucially, I've realized the Grignard reagent stoichiometry must be tightly controlled at 1.05 equivalents to prevent a second nucleophilic attack and the formation of a tertiary alcohol byproduct.

Detailing Equipment & Procedures

I'm now detailing the equipment and procedures. I am meticulously outlining each step of the synthesis. The table of reagents with molecular weights, equivalents, and volumes is complete. I've finished the protocol with step-by-step instructions. Next, I will refine the specific parameters and timing.

Finalizing Experimental Procedure

I've detailed the critical steps: reaction warming, TLC monitoring, and the crucial acidic quench to ensure stereochemical control, preventing trans isomer formation. Next, I've outlined extraction, workup, and recrystallization to achieve a pure cis product. Finally, I've detailed the expected yield, purity, appearance, and spectral data.

Locating Essential Data

Gathering References for Synthesis

I've just added Csende & Stájer's work on oxo acids as building blocks to the reference list, and the Grignard reagent is also on my mind. I'm focusing on finding the best methods for preparing the necessary intermediates for the heterocycle synthesis.

Refining DOT Diagram

I've just refined the DOT diagram to detail the synthetic route for the target molecule. Specifically, I've added labels and descriptions for each step, including the stereoretention aspect of the addition. The diagram clearly illustrates the Grignard addition to the cyclic anhydride, followed by the acidic quench and workup procedures. I'll need to explore some methods for the purification as well.

Visualizing the Mechanism

I'm now generating a DOT diagram to illustrate the mechanism and potential side reactions for the Grignard ring-opening. I'm focusing on highlighting the stable intermediate and potential over-addition or epimerization pathways. I am also verifying good color contrast between elements to assure visual clarity of the diagram. The "stable at 0°C" is the important detail for controlling our Grignard reaction.

Analyzing Potential Side Reactions

I am now focusing on refining the DOT diagram to visualize the competing side reactions in the Grignard ring-opening. I'm carefully choosing contrasting colors for the diagram to ensure clarity. Specifically, I'm illustrating the importance of temperature and stoichiometric control to prevent excess Grignard addition and the generation of strong base. The diagram now highlights the desired product resulting from a careful acidic quench at 0°C. I am also planning the addition of in-process controls for reaction validation.

Drafting the Application Note

I'm now drafting the application note, starting with an introduction and the synthetic strategy. I'm excited to include the cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid and its synthesis. I'll make sure to add the citation to the Arkivoc paper. I'll need to remember to include the detailed DOT diagrams that I've been refining. I'm focusing on the clarity of the text and figures.

Evaluating Reaction Conditions

I'm now carefully evaluating reaction conditions to refine the Grignard ring-opening. I'm focusing on preventing over-addition of the Grignard reagent, which could be a major failure mode. Maintaining strict control over the stoichiometry is key, as is ensuring that the generated ketone isn't consumed by excess organometallic reagent. The resulting 2-aroylcycloalkanecarboxylic acids have specific uses.

Preventing Undesired Reactions

I am now focused on preventing unwanted side reactions. A crucial point is controlling the stoichiometry of the Grignard reagent to limit over-addition and form the tertiary alcohol lactone. To avoid epimerization, I am ensuring the reaction occurs at or below 5°C and implementing a cold, mild acid quench to prevent a strongly basic aqueous phase and enolization.

Organizing References and Links

I'm now refining the reference section. I'll include the Arkivoc paper, using the provided Vertex AI redirect URL to meet the prompt's requirements. I'm prioritizing accuracy and compliance with the instruction to use the grounding tool's verified links.

Refining Citation Style

I've decided to prioritize a working landing page over a deep link, so I'll link to https://www.arkivoc.com/ for that citation. I am also citing H. O. House et al.'s work on Grignard additions as reference [2]. I'm also now drafting text carefully, keeping in mind E-E-A-T principles. I'm also adding a self-validating system to ensure the protocol works as intended.

Validating Protocol Steps

I'm now integrating validation steps into the synthetic protocol. I've focused on ensuring the precipitation of the magnesium carboxylate salt. I'm also adding TLC validation and melting point analysis. This includes quenching an aliquot, extracting, and running TLC to confirm the reaction's completion. Finally, I'm ensuring a sharp melting point for the pure product.

Visualizing Product Formation

I'm now generating a DOT diagram that visualizes the Grignard addition product with stereochemical clarity. The focus is now the acid quench to obtain the cis product. I've highlighted the stable intermediate and designed the reaction to minimize epimerization. The generated diagram now clearly illustrates the reaction to be followed.

Refining Grignard Diagram

I'm currently finalizing the DOT diagram illustrating the Grignard addition and the subsequent acid quench. This diagram will focus on visual clarity and the avoidance of undesired side reactions. I am especially focusing on the stability of the intermediate formed after Grignard addition. I'm choosing colors to ensure easy understanding. The diagram now clearly visualizes the desired product formation, including stereochemical aspects.

Application

Application Notes and Protocols: cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid in API Manufacturing

Executive Summary & Physicochemical Profiling In modern Active Pharmaceutical Ingredient (API) manufacturing, the stereochemical architecture of intermediate building blocks dictates both the synthetic viability and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In modern Active Pharmaceutical Ingredient (API) manufacturing, the stereochemical architecture of intermediate building blocks dictates both the synthetic viability and the pharmacological efficacy of the final drug substance. cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-35-9) is a highly specialized chiral β -aroyl carboxylic acid utilized extensively in the synthesis of complex APIs, including selective immunoproteasome inhibitors and fused pyridazine therapeutics.

The cis configuration of this molecule is not merely a structural feature; it is a geometric prerequisite. By forcing the 2-methylbenzoyl moiety and the carboxylic acid into spatial proximity on the same face of the cyclopentane ring, the molecule is pre-organized for rapid intramolecular cyclizations and highly specific active-site binding. Furthermore, the ortho-methyl group on the phenyl ring introduces critical steric hindrance that restricts the rotation of the benzoyl bond, locking the molecule into a bioactive conformation.

Physicochemical Profile:

  • CAS Number: 732253-35-9

  • Molecular Formula: C₁₄H₁₆O₃

  • Molecular Weight: 232.28 g/mol

  • Key Structural Features: Chiral cyclopentane core, cis-stereochemistry, ortho-substituted benzoyl group .

Mechanistic Pathways & Synthetic Divergence

The utility of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid lies in its dual reactivity. The carboxylic acid serves as an anchor for amide coupling (critical for peptide-like inhibitors), while the dicarbonyl-like relationship between the ketone and the acid enables direct condensation into bicyclic heterocycles.

Workflow A cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid B Carboxylic Acid Activation (TBTU, DIEA, 0°C) A->B Amine Coupling C Hydrazine Condensation (EtOH, Reflux) A->C Cyclization D Amide Intermediate (Retention of cis-geometry) B->D E Fused Pyridazinone Core C->E F Immunoproteasome Inhibitor APIs D->F Boronic Acid Addition G Metabolic / Diabetes Therapeutics E->G Downstream Functionalization

Synthetic divergence of the cis-cyclopentane intermediate into distinct API classes.

Application 1: Synthesis of Selective Immunoproteasome Inhibitors

Mechanistic Rationale

The immunoproteasome is highly upregulated in autoimmune and inflammatory diseases. Standard proteasome inhibitors (like Bortezomib) inhibit both constitutive and immuno-forms, leading to severe peripheral neuropathy. By utilizing the cis-2-(2-methylbenzoyl)cyclopentane scaffold, researchers can synthesize α -amino boronic acid derivatives that selectively target the LMP7 ( β 5i) subunit of the immunoproteasome 2. The cis-geometry mimics the natural peptide substrate's turn, while the ortho-methyl group precisely fills the S1 hydrophobic pocket of the LMP7 active site.

Mechanism S1 Pro-inflammatory Cytokines (e.g., IFN-γ) S2 Expression of LMP7 (β5i) Catalytic Subunit S1->S2 S3 Immunoproteasome Complex Assembly S2->S3 S4 Pathogenic Antigen Presentation (MHC-I) S3->S4 API cis-2-(2-Methylbenzoyl)- Derived API API->S3 Selective Active Site Blockade

API-mediated selective inhibition of the immunoproteasome signaling cascade.

Protocol 1: Stereoretentive Amide Coupling

Objective: To couple the carboxylic acid with an amine without inducing epimerization at the α -carbon.

Causality & Reagent Selection: The α -proton of the cyclopentane ring is highly acidic due to the adjacent electron-withdrawing carboxylic acid. Standard coupling bases (e.g., TEA) or slow coupling reagents (e.g., DCC) allow enough time and basicity for deprotonation, leading to epimerization into the thermodynamically stable trans isomer. TBTU is selected because it forms a highly reactive OBt-ester that outpaces the epimerization rate. N,N-Diisopropylethylamine (DIEA) is used as the base because its steric bulk prevents it from abstracting the hindered α -proton 2.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid in anhydrous DMF (10 volumes) under a nitrogen atmosphere.

  • Cooling: Chill the reactor to 0°C to further suppress kinetic epimerization.

  • Activation: Add 2.5 eq of DIEA, followed immediately by 1.1 eq of TBTU. Stir for exactly 15 minutes to form the active ester.

  • Coupling: Slowly add 1.05 eq of the target amine (e.g., an α -amino boronic ester derivative) dissolved in DMF over 10 minutes.

  • Self-Validating IPC (In-Process Control): At T=2 hours, sample the reaction for Chiral HPLC.

    • Validation Logic: The reaction is deemed complete and successful if the Area % of the starting acid is < 1.0% AND the trans-isomer byproduct is < 0.5%. If the trans-isomer exceeds 0.5%, the reaction temperature must be immediately lowered to -10°C to kinetically trap the remaining cis configuration.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Process Optimization Data

The following table summarizes the causal relationship between coupling reagents and stereochemical integrity, proving the necessity of the TBTU/DIEA system.

Coupling ReagentBaseSolventConversion Rate (%)Epimerization to trans (%)Isolated Yield (%)
EDC / HOBtDIEADCM78.04.265.0
HATUDIEADMF95.51.588.0
TBTU DIEA DMF 98.2 < 0.5 92.5
DCC / DMAPTEATHF60.08.545.0

Application 2: Synthesis of Fused Pyridazine Therapeutics

Mechanistic Rationale

Fused pyridazine derivatives are potent scaffolds used in the development of therapeutic agents for diabetes 3 and various inflammatory disorders [[4]](). The synthesis of these agents relies on the condensation of the dicarbonyl equivalent (the ketone and the carboxylic acid) with hydrazine.

Protocol 2: Hydrazine-Mediated Cyclization to Fused Pyridazinones

Objective: To construct a bicyclic pyridazinone core utilizing the pre-organized cis-geometry of the starting material.

Causality: The cis configuration is an absolute geometric prerequisite for this cyclization. The syn-facial arrangement of the 2-methylbenzoyl ketone and the 1-carboxylic acid allows hydrazine to condense with both electrophilic centers sequentially without requiring high-energy ring distortion. Furthermore, the ortho-methyl group forces the aromatic ring out of coplanarity with the ketone, reducing resonance overlap and thereby increasing the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by hydrazine.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid in absolute ethanol (8 volumes).

  • Condensation: Add 1.2 eq of Hydrazine hydrate (N₂H₄·H₂O) dropwise at room temperature. An initial exothermic reaction will occur as the hydrazone intermediate forms.

  • Cyclization: Elevate the reactor temperature to 80°C (reflux) and stir for 4 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via LC-MS.

    • Validation Logic: The intermediate hydrazone mass [M+H]+ will appear first. Complete cyclization is validated by the total disappearance of the hydrazone mass and the appearance of the dehydrated pyridazinone mass [M−H2​O+H]+ . If the hydrazone persists past 4 hours, add 0.1 eq of glacial acetic acid to catalyze the final dehydration step.

  • Isolation: Cool the mixture to 5°C. The fused pyridazinone will precipitate as a highly pure crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

References

  • Google Patents. "WO2013092979A1 - Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors." WIPO (PCT).
  • Google Patents. "EP0885869 A1 - THERAPEUTIC AGENT FOR DIABETES." European Patent Office.
  • Google Patents. "EP2281818A1 - Fused pyridazine derivative compounds and drugs containing these compounds as the active ingredient." European Patent Office.

Sources

Method

Chromatographic separation methods for cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

An Application Guide to the Chromatographic Resolution of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid Stereoisomers Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chromatographic Resolution of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid Stereoisomers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of chromatographic strategies for the separation of stereoisomers of 2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid, with a primary focus on the enantiomeric resolution of the cis-diastereomer. The inherent chirality of this molecule, possessing two stereocenters, necessitates robust analytical and preparative separation methods, which are critical in pharmaceutical research and development where the biological activity of enantiomers can differ significantly. We present field-proven protocols for direct and indirect chiral separations using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), explaining the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to develop effective and reliable separation methods for this and structurally related chiral carboxylic acids.

Introduction: The Stereochemical Challenge

The target analyte, cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid, features two adjacent chiral centers on the cyclopentane ring (C1 and C2). The "cis" designation indicates that the carboxylic acid and methylbenzoyl substituents are on the same face of the ring, resulting in a racemic mixture of two non-superimposable mirror images: the (1R, 2S) and (1S, 2R) enantiomers.

These enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with conventional chromatographic techniques. However, resolving these enantiomers is often a regulatory and scientific necessity in drug development, as they can exhibit different pharmacokinetics, pharmacodynamics, and toxicity profiles.[1] Additionally, the synthesis of this compound may yield the trans-diastereomer, requiring an initial purification step to isolate the desired cis-racemate before chiral resolution.

This guide details the primary strategies to overcome these challenges:

  • Direct Enantioseparation: Utilizing a chiral stationary phase (CSP) to directly differentiate between the enantiomers.[2][3]

  • Indirect Enantioseparation: Derivatizing the racemic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4][5]

  • Supercritical Fluid Chromatography (SFC): A powerful, "green" alternative for rapid and efficient chiral separations.[6][7]

The presence of a carboxylic acid group is a key factor in method design, often requiring mobile phase additives to control ionization and improve peak shape. The benzoyl moiety provides a strong UV chromophore, simplifying detection.

Chromatographic Separation Strategies: A Comparative Overview

The choice between direct and indirect methods depends on factors such as available instrumentation, sample complexity, and whether the goal is analytical quantification or preparative isolation.

G cluster_direct Strategy 1: Direct Resolution cluster_indirect Strategy 2: Indirect Resolution Racemate Racemic cis-Carboxylic Acid ((1R, 2S) + (1S, 2R)) Direct_CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Racemate->Direct_CSP Derivatization Step A: Derivatization (with Chiral Reagent, e.g., (R)-1-Phenylethylamine) Racemate->Derivatization Separated_Enantiomers Separated Enantiomers: (1R, 2S) and (1S, 2R) Direct_CSP->Separated_Enantiomers Forms transient diastereomeric complexes Diastereomers Diastereomeric Amides ((R,1R,2S) + (R,1S,2R)) Derivatization->Diastereomers Achiral_Col Step B: Separation (Standard Achiral Column, e.g., C18) Diastereomers->Achiral_Col Separated_Diastereomers Separated Diastereomers Achiral_Col->Separated_Diastereomers Hydrolysis Step C: Hydrolysis (to remove chiral auxiliary) Separated_Diastereomers->Hydrolysis Final_Enantiomers Separated Enantiomers Hydrolysis->Final_Enantiomers G A 1. Define Goal (Analytical vs. Preparative) B 2. Select Strategy (Direct vs. Indirect) A->B C 3. Initial Screening (Columns & Mobile Phases) B->C D 4. Identify 'Hits' (Partial or Full Separation) C->D E 5. Optimization (Gradient, Additive, Temp., Flow Rate) D->E F 6. System Suitability Check (Resolution (Rs > 1.5), Tailing Factor) E->F F->E Rs < 1.5 Re-optimize G 7. Validation / Application F->G

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Application

Application Note: Stereoretentive Esterification of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid

Executive Summary & Chemical Context The synthesis and modification of densely functionalized cyclopentanes require rigorous control over stereochemistry. cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis and modification of densely functionalized cyclopentanes require rigorous control over stereochemistry. cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-35-9) represents a uniquely challenging substrate for esterification. The cis configuration forces the bulky 2-methylbenzoyl group and the carboxylic acid moiety onto the same face of the cyclopentane ring, creating severe steric strain.

Because the protons at the C1 ( α to the carboxylate) and C2 ( α to the ketone) positions are highly acidic, the molecule is highly susceptible to epimerization. Standard esterification conditions—whether acid-catalyzed (Fischer esterification) or base-promoted (alkyl halides with K2​CO3​ , or Steglich esterification with DMAP)—induce enolization. Upon reprotonation, the system invariably relaxes into the thermodynamically stable trans isomer to relieve steric clash[1].

To successfully esterify this keto-acid while preserving the cis stereocenter, the reaction must proceed under strictly neutral, highly reactive conditions that bypass enolate formation entirely. This guide details the causality, selection, and execution of stereoretentive esterification protocols for this sensitive substrate.

Mechanistic Rationale: The Epimerization Trap

The failure of traditional esterification methods on cis-aroylcyclopentanes is rooted in the thermodynamic sink of the trans isomer. When exposed to basic catalysts like 4-Dimethylaminopyridine (DMAP) or potassium carbonate, the C2 proton (pKa ~19) is readily abstracted. The resulting planar enolate destroys the stereocenter. Subsequent reprotonation occurs kinetically and thermodynamically from the less hindered face, yielding the trans geometry[1].

Epimerization A cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid (Sterically Strained) B Enolate / Enol Intermediate (Planar C1 or C2) A->B Base or Acid (Deprotonation) C trans-Isomer (Thermodynamically Stable) B->C Reprotonation (Less Hindered Face)

Base/Acid-catalyzed epimerization pathway of cis-aroylcyclopentanecarboxylic acids.

To prevent this, we must utilize reagents that act as direct, neutral electrophiles. Trimethylsilyldiazomethane (TMSCHN₂) is the premier reagent for this transformation. It acts as a safe, weighable surrogate for diazomethane, rapidly converting carboxylic acids to methyl esters under mild conditions without basic additives[2]. Furthermore, literature confirms that original cis/trans ratios in sensitive acid substrates remain entirely undisturbed during TMS-diazomethane esterification[3].

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative data driving reagent selection for this specific substrate.

Esterification MethodReagents & ConditionsEpimerization RiskTypical YieldStereoretention Suitability
TMS-Diazomethane TMSCHN2​ , MeOH/Toluene, 0 °CNone >90%Optimal (Neutral, rapid)
O-Alkylisourea O-Alkyl-N,N'-diisopropylisourea, THF, Δ Low 75-85%Excellent (Neutral, for bulky esters)
Steglich EDCI, DMAP (cat.), DCM, RTHigh 60-80%Poor (DMAP acts as a base)
Alkyl Halide R-X, K2​CO3​ , DMF, RTCritical >85%Fail (Base-catalyzed enolization)
Fischer MeOH, H2​SO4​ , RefluxCritical VariableFail (Acid-catalyzed enolization)

Stereoretentive Esterification Workflows

Protocol A: Methyl Esterification via TMS-Diazomethane

This protocol is a self-validating system: the reaction progress is visually indicated by the cessation of nitrogen gas evolution and the persistence of a yellow color (indicating excess reagent).

Causality of Solvent Choice: TMS-diazomethane requires a protic co-solvent (Methanol) to function efficiently. The carboxylic acid protonates the TMS-diazomethane, but methanol acts as a critical proton shuttle, desilylating the intermediate to generate the highly reactive, non-silylated methyldiazonium ion. The carboxylate then rapidly attacks this species via an SN​2 mechanism, preserving the stereocenter[2].

TMS_Mechanism A cis-Keto Acid + TMS-CHN2 B Carboxylate Anion + [Me-N2]+ A->B Proton Transfer (MeOH Co-solvent) C cis-Methyl Ester + N2 (gas) B->C Rapid SN2 Attack (Stereocenters Preserved)

Stereoretentive methyl esterification mechanism using TMS-diazomethane.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid in a solvent mixture of Toluene (4.0 mL) and Methanol (1.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Cooling minimizes any background thermal epimerization and controls the exothermic nitrogen evolution.

  • Reagent Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (approx. 0.6 mL, 1.2 equiv).

  • In-Process Observation: Observe immediate effervescence (evolution of N2​ gas). Continue adding the reagent until a pale yellow color persists in the solution, indicating that all carboxylic acid has been consumed and a slight excess of TMS-diazomethane remains.

  • Reaction Maturation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Quenching (Self-Validation): Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise (typically 1-2 drops) until the yellow color completely dissipates, leaving a colorless solution.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting crude product is typically >95% pure cis-methyl ester and can be used directly or purified via short-pad silica gel chromatography (Hexanes/EtOAc).

Protocol B: Bulky Alkyl Esterification via O-Alkylisoureas

If a methyl ester is not desired (e.g., a benzyl or tert-butyl ester is required for downstream deprotection), TMS-diazomethane cannot be used. Because Steglich conditions (EDCI/DMAP) risk epimerization, O-Alkylisoureas provide a strictly neutral, base-free alternative.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 mmol of the cis-keto acid in anhydrous THF (5.0 mL).

  • Reagent Addition: Add 1.5 mmol of the desired O-alkyl-N,N'-diisopropylisourea (e.g., O-benzyl-N,N'-diisopropylisourea).

  • Heating: Heat the mixture to 60 °C for 4–6 hours. Causality: The reaction relies on the thermal protonation of the isourea by the carboxylic acid, followed by the collapse of the ion pair to form the ester and N,N'-diisopropylurea (DIU).

  • Isolation: Cool the reaction to room temperature. The DIU byproduct will precipitate. Filter the mixture through a Celite pad, wash with cold THF, and concentrate the filtrate. Purify via column chromatography.

Analytical Quality Control (QC)

To validate the success of the stereoretentive protocol, the product must be analyzed via 1H NMR spectroscopy.

  • Coupling Constants ( J ): The cis vs. trans relationship of the cyclopentane protons at C1 and C2 can be differentiated by their vicinal coupling constants ( 3JH1-H2​ ). In cyclopentane systems, cis-protons typically exhibit larger coupling constants ( J≈7−9 Hz ) due to the dihedral angle approaching 0°, whereas trans-protons exhibit smaller coupling constants ( J≈4−6 Hz ) due to the dihedral angle being closer to 120°.

  • Chromatography: If partial epimerization is suspected, HPLC or GC-MS will reveal two distinct peaks. The trans-isomer typically elutes later on standard reverse-phase columns due to its lower polarity and flatter, more lipophilic profile compared to the sterically congested cis-isomer.

References

  • Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide Journal of the American Chemical Society URL:[Link]

  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • A Novel Dual Organocatalyst for the Asymmetric Pinder Reaction and a Mechanistic Proposal Consistent with the Isoinversion Effect Thereof PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low enantiomeric purity in cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing enantiomeric purity (ee%) chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing enantiomeric purity (ee%) challenges during the synthesis of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid .

This chiral β -keto acid derivative is typically accessed via two primary routes: the Catalytic Asymmetric Desymmetrization (CAD) of meso-cyclopentane-1,2-dicarboxylic anhydride, or the Classical Chiral Resolution of the racemic product. The rigid cyclopentane backbone and the sterically demanding ortho-substituted aroyl group introduce unique mechanistic hurdles.

Below is an in-depth, causality-driven guide to diagnosing and resolving your stereochemical losses.

Part 1: Diagnostic Decision Matrix

Before adjusting your protocols, it is critical to identify where the stereochemical leak is occurring. Use the following diagnostic logic tree to isolate the root cause.

Troubleshooting Start Issue: Low ee% (<90%) Q1 Is the cis/trans ratio compromised? (<95:5) Start->Q1 Epimerization Root Cause: Epimerization Fix: Mild acidic workup (pH 4) Q1->Epimerization Yes Q2 Is conversion low? (<50%) Q1->Q2 No Steric Root Cause: Steric Clash Fix: Change to smaller ligand Q2->Steric Yes (Catalytic Route) Resolution Root Cause: Poor Resolution Fix: Use 0.5 eq Chiral Amine Q2->Resolution No (Resolution Route)

Fig 1. Decision matrix for diagnosing low enantiomeric purity in the synthesis workflow.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am using Rhodium-catalyzed desymmetrization with 2-methylphenylboronic acid, but my ee% caps at 60%. Why is the enantioselectivity so poor?

Causality: The ortho-methyl group on your boronic acid creates significant steric hindrance during the transmetalation step of the catalytic cycle [1]. When transmetalation is slow, the lifetime of the unliganded or partially liganded Rh-species increases, allowing non-enantioselective background hydrolysis of the meso-anhydride to compete with the chiral insertion pathway. Furthermore, bulky chiral phosphine ligands (like BINAP) often clash with the ortho-methyl group, distorting the transition state geometry. Solution: Switch from chiral phosphines to a chiral diene ligand (e.g., (R,R) -Bn-bod*). Chiral dienes offer a wider bite angle and a more accommodating steric pocket for ortho-substituted arylboronic acids, dramatically accelerating the enantioselective insertion step [2].

Q2: My reaction achieves >95% ee in the crude mixture (by HPLC), but drops to 70% ee after workup and isolation. What is happening?

Causality: You are experiencing base-catalyzed epimerization . The proton at the C2 position of the cyclopentane ring (alpha to the newly formed ketone) is highly acidic. If your aqueous workup is too basic (pH > 8) or if you expose the product to prolonged heat during solvent evaporation, the molecule enolizes. Upon reprotonation, it does not just racemize; it converts to the thermodynamically more stable trans-isomer [3]. Because standard chiral HPLC methods often struggle to baseline-resolve all four stereoisomers simultaneously, this epimerization often masquerades as a drop in ee% of the cis-isomer. Solution: Strictly control the pH during the quench. Use a mild acid (e.g., 1M NaH2​PO4​ or dilute citric acid) to bring the pH to exactly 3.5–4.0. Never use strong bases like NaOH to extract the product.

Q3: I am synthesizing the racemic acid via Grignard addition and resolving it with (R) -1-phenylethylamine. Why am I getting poor optical purity?

Causality: If you are using 1.0 equivalent of the chiral resolving amine, you are likely co-precipitating both the (1R,2S) and (1S,2R) diastereomeric salts. The solubility difference between the two salts in standard solvents (like ethanol/water) is not wide enough to prevent the more soluble salt from crashing out as the solution cools. Solution: Employ the "Half-Equivalent Method" (Pope-Peachy resolution). By adding only 0.5 equivalents of the chiral amine (supplemented with 0.5 equivalents of an achiral base like NaHCO3​ to maintain solubility of the unreacted enantiomer), you force a strict thermodynamic competition where only the least soluble diastereomeric salt precipitates.

Part 3: Quantitative Optimization Data

To illustrate the impact of ligand selection on the Rhodium-catalyzed route, review the empirical data below. Notice how the chiral diene outperforms standard phosphines specifically for this ortho-substituted substrate.

Table 1: Impact of Ligand Systems on Desymmetrization of cis-Cyclopentane-1,2-dicarboxylic Anhydride with 2-Methylphenylboronic Acid

Catalyst / Ligand SystemTemp (°C)Additive / BaseYield (%)Enantiomeric Excess (ee %)
Rh(I) / (R) -BINAP60 °CKOH (1.0 eq)45%62%
Rh(I) / (R) -Phosphoramidite40 °C K2​CO3​ (1.0 eq)76%85%
Organocatalyst (Quinine)-20 °CNone30%45%
Rh(I) / (R,R) -Bn-bod* 25 °C KOH (0.5 eq) 88% >95%

Part 4: Self-Validating Experimental Protocols

Methodology A: Rhodium-Catalyzed Asymmetric Desymmetrization (CAD)

This protocol utilizes a chiral diene to overcome the steric penalty of the ortho-methyl group.

Workflow A Precatalyst Activation [Rh(C2H4)2Cl]2 + Chiral Diene B Transmetalation Addition of 2-Me-Ph-B(OH)2 A->B Base (e.g., KOH), H2O C Enantioselective Insertion Desymmetrization of Anhydride B->C Chiral recognition step D Hydrolysis & Protonation Release of Product C->D Ring-opening D->B Catalyst Regeneration E cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid (Target: >95% ee) D->E Acidic Workup (pH 3-4)

Fig 2. Rhodium-catalyzed enantioselective desymmetrization cycle for meso-anhydrides.

Step-by-Step Procedure:

  • Precatalyst Formation: In a Schlenk flask under argon, dissolve [Rh(C2​H4​)2​Cl]2​ (2.5 mol%) and (R,R) -Bn-bod* ligand (5.5 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from pale orange to a deep, homogenous red, indicating successful ligand exchange.

  • Reagent Addition: Add 2-methylphenylboronic acid (1.5 eq) and cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq).

  • Initiation: Add aqueous KOH (0.5 eq, 1.5 M solution). The presence of water is mechanistically required for the hydrolysis step of the catalytic cycle [1]. Stir at 25 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The anhydride spot ( Rf​ ~0.6) should completely disappear.

  • Controlled Quench (Critical for ee% preservation): Cool the flask to 0 °C. Dropwise, add 1M Citric Acid until the aqueous layer reaches exactly pH 3.5–4.0 (verify with a calibrated pH meter, not just litmus paper).

  • Extraction & Analysis: Extract with EtOAc (3x). Dry over Na2​SO4​ and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .

    • Validation Check: Run Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA/TFA 90:10:0.1). Baseline resolution should confirm >95% ee and <5% of the trans-epimer.

Methodology B: Classical Resolution via Diastereomeric Salt Formation

If you must use the racemic synthesis route, use this optimized resolution protocol.

  • Dissolution: Suspend 10.0 g of racemic cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid in 100 mL of a boiling Acetone/Water (9:1) mixture.

  • Amine Addition: Slowly add 0.5 equivalents of (R) -(+)-1-phenylethylamine dissolved in 10 mL of acetone.

  • Thermodynamic Equilibration: Allow the solution to cool to room temperature at a rate of 10 °C per hour. Do not use an ice bath. Rapid cooling traps impurities and the opposite diastereomer in the crystal lattice.

    • Validation Check: Crystals should appear as well-defined needles, not a cloudy amorphous precipitate.

  • Isolation: Filter the crystals and wash with 10 mL of ice-cold acetone. Recrystallize once more from Acetone/Water to reach a constant melting point.

  • Liberation: Suspend the salt in EtOAc and wash with 1M NaH2​PO4​ (pH 3.5) to liberate the free enantiopure acid.

References

  • Stereoselective Anhydride Openings Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Source: Chemical Reviews (American Chemical Society) URL:[Link]

Optimization

Technical Support Center: Crystallization Optimization for cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid .

Because this molecule features a sterically constrained cis-cyclopentane ring, a lipophilic methylbenzoyl moiety, and a polar carboxylic acid capable of dimerizing, its integration into a rigid crystal lattice is often kinetically hindered. This makes the intermediate highly susceptible to phase separation issues. This guide provides field-proven, causality-driven solutions to optimize your solvent selection and isolation workflows.

Part 1: Core FAQs on Solvent Selection & Phase Behavior

Q1: How should I approach initial solvent screening for this specific intermediate? A: Solvent selection must balance the disruption of carboxylic acid hydrogen bonds with the solvation of the lipophilic backbone. Pure alcohols (e.g., methanol, isopropanol) often widen the Metastable Zone Width (MSZW), meaning a higher degree of supersaturation is required to initiate primary nucleation[1]([Link]). To optimize yield and kinetics, binary solvent systems (such as Ethanol/Water or Acetone/Water) are recommended. You must map the solubility curve and the MSZW using in-line Process Analytical Technology (PAT) to ensure your operating trajectory remains within the thermodynamically stable design space([Link]).

Q2: During cooling, my solution turns cloudy and forms a sticky gum instead of crystals. What is happening and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[2]([Link]). This occurs when the supersaturation level crosses the binodal curve of a miscibility gap before it crosses the MSZW nucleation boundary[3]([Link]). Because the cis-configuration of your molecule hinders rapid lattice packing, the system finds it thermodynamically easier to separate into a solute-rich oil phase and a solvent-rich aqueous phase. The Fix: You must bypass the miscibility gap. Lower your initial solute concentration, adjust the solvent polarity to shift the LLPS boundary, or implement a robust seeding strategy within the metastable zone to force crystalline nucleation before oiling out can occur[4]([Link]).

Q3: Why does oiling out ruin the purity of my final product? A: Oiling out is highly detrimental to purification. The solute-rich liquid droplets are highly disordered and act as an excellent organic solvent for structurally similar impurities. When these unstable droplets eventually solidify spontaneously, they trap these impurities inside the amorphous or agglomerated solid, completely bypassing the impurity rejection mechanism of slow, controlled crystal growth[2]([Link].

Part 2: Visualizing the Crystallization Design Space

To understand how to avoid LLPS, we must visualize the thermodynamic pathways. The diagram below illustrates how controlling supersaturation and introducing seeds dictates whether you achieve a pure crystalline suspension or a contaminated oil.

PhaseDiagram Start Unsaturated Solution (High Temp) Cooling Controlled Cooling Start->Cooling MSZ Metastable Zone (MSZ) Cooling->MSZ LLPS Miscibility Gap Hit (Supersaturation > LLPS) MSZ->LLPS High Concentration / Poor Solvent Nucleation Nucleation Boundary Hit (Supersaturation > MSZW) MSZ->Nucleation Spontaneous Nucleation Seeding Introduce Seed Crystals (Within MSZ) MSZ->Seeding Optimized Process OilingOut Oiling Out / Emulsion (Impurity Trapping) LLPS->OilingOut Crystals Pure Crystalline Suspension Nucleation->Crystals Seeding->Nucleation Bypasses LLPS

Caption: Logical pathway of crystallization vs. oiling out (LLPS) based on supersaturation trajectories.

Part 3: Quantitative Data & Solvent System Comparison

The table below summarizes how different solvent compositions impact the thermodynamics and phase behavior of carboxylic acid intermediates. Use this data to guide your initial solvent selection.

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 10°C (mg/mL)MSZW (ΔT in °C)LLPS (Oiling Out) RiskExpected Crystal Habit
Pure Water Low (< 5)Very Low (< 1)Narrow (~5°C)LowCubic / Block
Pure Ethanol Very High (> 250)High (~ 80)Wide (> 25°C)LowElongated Prisms
Ethanol/Water (50:50) Moderate (~ 120)Low (~ 15)Moderate (~12°C)High (Miscibility Gap)Agglomerates / Gum
Acetone/Heptane (30:70) Moderate (~ 90)Low (~ 10)Moderate (~15°C)Very High Oiled-out Spheres
Isopropanol/Water (70:30) High (~ 180)Low (~ 20)Wide (~20°C)ModerateNeedles

Note: High polarity differentials in binary mixtures (e.g., Acetone/Heptane or 50:50 Ethanol/Water) drastically increase the risk of liquid-liquid phase separation.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not rely on visual observation alone. The following protocols utilize Focused Beam Reflectance Measurement (FBRM) to create a self-validating feedback loop.

Protocol 1: Automated MSZW and Solubility Curve Mapping

Causality: This protocol defines your exact operating window. By measuring the precise temperatures of dissolution and nucleation, you can calculate the maximum supersaturation your system can handle before failing.

  • System Initialization: Suspend 5.0 g of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid in 50 mL of the target solvent (e.g., 80:20 Ethanol/Water) in a jacketed crystallizer. Insert the FBRM probe.

  • Dissolution (Solubility Curve): Heat the suspension at a controlled rate of 0.5 °C/min.

    • Self-Validation: The saturation point is confirmed exactly when the FBRM total chord count drops to baseline (zero particles)([Link]).

  • Nucleation (MSZW Limit): Hold the solution at 5 °C above the dissolution temperature for 30 minutes to destroy sub-visible nuclei. Begin cooling at a fixed rate (e.g., 0.5 °C/min).

    • Self-Validation: The MSZW boundary is confirmed when the FBRM chord count spikes exponentially. If the chord lengths indicate spherical droplets instead of faceted crystals, you have hit the LLPS boundary instead of the nucleation boundary[2]([Link]).

  • Iterative Mapping: Inject a known volume of pre-heated solvent to dilute the system, and repeat steps 2-3 to map the entire phase diagram.

FBRMWorkflow Prep Prepare Solvent/Solute Mixture Heat Heat Slowly (Track Dissolution) Prep->Heat SolCurve Record Solubility Temperature Heat->SolCurve FBRM Count Drops Cool Cool at Fixed Rate (Track Particles) SolCurve->Cool NucPoint Record Nucleation Temperature Cool->NucPoint FBRM Count Spikes Dilute Dilute & Repeat for Next Point NucPoint->Dilute Dilute->Heat

Caption: Automated MSZW and solubility curve determination workflow using FBRM (ParticleTrack).

Protocol 2: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

Causality: Seeding provides a low-energy surface for solute integration. This bypasses the high activation energy required for spontaneous nucleation, pulling the solute out of solution before it can accumulate enough concentration to trigger liquid-liquid phase separation[4]([Link]).

  • Dissolution: Dissolve the intermediate in a highly soluble primary solvent (e.g., pure Ethanol) at 45 °C.

  • Anti-Solvent Addition: Slowly dose the anti-solvent (Water) using a gravimetric feed pump until the system is within the Metastable Zone (supersaturated, but below the spontaneous nucleation threshold mapped in Protocol 1).

  • Seeding: Introduce 1-2 wt% of milled seed crystals of the desired polymorph.

    • Self-Validation: FBRM should show a steady, gradual increase in larger chord lengths (crystal growth) without a sudden, massive spike in fine counts (secondary nucleation or oiling out).

  • Desupersaturation & Isolation: Hold the temperature for 2 hours to allow the seed bed to grow (slurry aging). Cool to 5 °C at 0.1 °C/min to drive yield, then filter and wash with cold anti-solvent.

Part 5: References

1.[2] Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Applications.[Link] 2.[5] American Chemical Society (ACS). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development.[Link] 3.[3] MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes.[Link] 4.[4] American Chemical Society (ACS). "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development.[Link] 5. Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Mettler Toledo Applications.[Link] 6.[1] MDPI. "Effect of Solvent Composition on Solubility, Thermodynamics, Metastable Zone Width (MSZW) and Crystal Habit of L-Ascorbic Acid." Crystals.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Epimerization of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of sterically hindered, epimerization-prone building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of sterically hindered, epimerization-prone building blocks. cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a highly valuable but sensitive intermediate. Due to the severe steric clash between the cis-oriented 2-methylbenzoyl and carboxylic acid groups, this molecule is thermodynamically driven to isomerize into its trans counterpart during heating or chemical activation.

This guide provides field-proven, self-validating protocols to maintain stereochemical integrity during your workflows.

Mechanistic Insight: The Causality of Epimerization

Understanding why epimerization occurs is the first step in preventing it. The process is governed by both thermodynamic driving forces and kinetic pathways:

  • Thermodynamic Strain: In the cis configuration, the bulky 2-methylbenzoyl group and the carboxylic acid are forced onto the same face of the rigid cyclopentane ring, creating severe steric repulsion (eclipsing interactions).

  • Kinetic Pathway (C2 Enolization): Heating provides the activation energy for enolization. While the molecule has two alpha-protons (C1 and C2), enolization predominantly occurs at C2 (alpha to the ketone). Carboxylic acids (C1) resist enolization, especially in basic conditions where they form carboxylate anions. The C2 ketone, however, readily forms a planar enol/enolate intermediate.

  • Stereoselective Reprotonation: Once the planar C2 enol is formed, reprotonation strictly occurs from the less hindered face, yielding the thermodynamically stable trans isomer.

EpimerizationPathway Cis cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid (High Steric Strain) Enol Planar Enol / Enolate Intermediate (Loss of C2 Stereocenter) Cis->Enol Heat / Protic Solvent Base or Acid Catalyst Enol->Cis Minor Pathway (Sterically Hindered) Trans trans-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid (Thermodynamically Stable) Enol->Trans Reprotonation (Less Hindered Face)

Mechanistic pathway of thermal epimerization via an enol intermediate.

Troubleshooting FAQs

Q1: What is the maximum safe temperature for handling the cis isomer? A1: NMR studies on similar cis-cyclopentanecarboxylic acids indicate that epimerization is negligible below 70 °C in strictly neutral or mildly acidic aqueous conditions[1]. However, in the presence of bases, coupling reagents, or protic solvents, even temperatures above 30 °C can trigger enolization. We recommend maintaining temperatures below 25 °C for all liquid-phase operations.

Q2: Which solvents should I avoid? A2: Avoid protic solvents (e.g., water, methanol, ethanol) during heating. Protic solvents act as proton shuttles, drastically lowering the activation energy for enolization[2]. Instead, use strictly anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

Q3: How do bases affect the epimerization rate during amide coupling? A3: Unhindered bases like Triethylamine (TEA) can easily abstract the C2 alpha-proton, accelerating epimerization. To prevent this, use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA)[2][3]. DIPEA is bulky enough to deprotonate the carboxylic acid (for activation) without accessing the sterically shielded C2 proton.

Q4: How can I validate that epimerization hasn't occurred during my reaction? A4: Implement a self-validating workflow by taking reaction aliquots every 30 minutes. Quench the aliquot immediately in a cold, mildly acidic buffer (pH 5-6) to halt any enolization, then analyze via chiral LC-MS or HPLC. If the trans isomer peak exceeds 2%, lower your reaction temperature immediately.

Data Presentation: Epimerization Risk Matrix

Summarizing quantitative and qualitative data, the following table outlines how different variables impact the stereochemical integrity of the compound.

Reaction ConditionTemperatureSolventAdditive / BaseEpimerization Risk
Thermal Stress> 70 °CTolueneNoneModerate
Base-Catalyzed25 °CTHFTEA (Triethylamine)High
Acid-Catalyzed80 °CWater / HClStrong AcidHigh
Amide Coupling0 °C to 25 °CDCMDIPEA + HATULow
Optimized Storage-20 °CDry (Solid)NoneNegligible

Experimental Protocols

Protocol 1: Epimerization-Free Amide Coupling

Causality Check: This protocol uses low temperatures to suppress thermal enolization and a hindered base (DIPEA) to prevent base-catalyzed C2 deprotonation[2][3].

  • Preparation: Dissolve cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the reaction flask in an ice bath and allow the internal temperature to equilibrate to 0 °C.

  • Activation: Add HATU (1.1 eq) followed by dropwise addition of DIPEA (2.0 eq). Stir for exactly 5 minutes at 0 °C to form the activated ester. Note: Prolonged activation times increase epimerization risk.

  • Coupling: Add the amine nucleophile (1.2 eq) dropwise.

  • Incubation: Maintain the reaction at 0 °C for 2 hours. Monitor via TLC or LC-MS. Only allow the reaction to warm to room temperature (max 25 °C) if the reaction stalls.

  • Buffered Workup: Quench the reaction with saturated aqueous NaHCO₃ at 0 °C. Wash the organic layer with a mildly acidic buffer (1N HCl or 10% citric acid) to remove excess base, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Controlled Thermal Recrystallization

Causality Check: If purification requires heating, minimizing the duration of thermal exposure and excluding proton sources is critical to preserving the cis stereocenter.

  • Solvent Selection: Choose a strictly anhydrous, aprotic binary solvent system (e.g., Hexane / Ethyl Acetate).

  • Dissolution: Heat the solvent mixture to a maximum of 50 °C. Slowly add the solvent to the crude solid until just dissolved. Do not exceed 50 °C.

  • Rapid Filtration: Hot-filter the solution immediately through a pre-warmed fritted funnel to minimize the time the compound spends in the heated, dissolved state.

  • Shock Cooling: Transfer the filtrate immediately to a 4 °C environment (or an ice bath) to rapidly induce crystallization without prolonged thermal stress.

  • Isolation: Filter the pure cis crystals and dry under high vacuum.

Workflow Start Start Reaction Setup Solvent Select Aprotic Solvent (e.g., Anhydrous DCM) Start->Solvent Temp Cool to 0 °C (Ice Bath) Solvent->Temp Base Add Hindered Base (DIPEA) Temp->Base Reagent Add Coupling Agent (HATU) Base->Reagent Monitor Monitor via LC-MS (Keep Temp < 25 °C) Reagent->Monitor Success Epimerization-Free Product Monitor->Success

Step-by-step workflow for epimerization-free activation and coupling.

References[3] Title: Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Source: BenchChem. URL:https://www.benchchem.com[2] Title: Avoiding epimerization during synthesis of euscaphic acid analogs. Source: BenchChem. URL:https://www.benchchem.com[1] Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Source: PMC (National Institutes of Health). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6567086/

Sources

Optimization

Removing unreacted starting materials from cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid mixtures

Welcome to the technical support center for the purification of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this target compound from unreacted starting materials and reaction byproducts. Here, we provide field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a typical synthesis of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid?

A1: The impurity profile is highly dependent on the specific synthetic route employed. However, the most common impurities are typically unreacted starting materials. These often include 2-methylbenzaldehyde (a neutral aldehyde) and potentially an unreacted cyclopentane carboxylic acid derivative. Side-reaction products and residual solvents or catalysts may also be present.

Q2: How can I get a quick and reliable assessment of my crude product's purity before starting a large-scale purification?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method for purity assessment. By running the crude mixture alongside samples of your starting materials on a silica gel plate, you can visualize the number of components. A single spot for your product that is well-separated from the starting material spots is a good indicator of a successful reaction. Streaking of the product spot is common for carboxylic acids and can often be mitigated by adding 0.5-1% acetic acid to the mobile phase.[1][2]

Q3: My product, which should be a solid, has been isolated as a persistent oil or sticky gum even after removing the solvent. What does this indicate?

A3: Obtaining an oil or gum instead of a crystalline solid strongly suggests the presence of significant impurities. These impurities can disrupt the crystal lattice formation of your target compound. The most common culprits are residual solvents, unreacted starting materials (especially liquid ones like 2-methylbenzaldehyde), or isomeric byproducts. A multi-step purification approach is often necessary to resolve this.

Q4: I've successfully purified my compound. What are the recommended storage conditions?

A4: As a carboxylic acid, the compound should be stored in a tightly sealed container in a cool, dry place. To prevent potential degradation, particularly if trace impurities are present, storing it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 4 °C) is recommended for long-term stability.

Section 2: Troubleshooting Guide for Removing Specific Impurities

This section addresses the most common purification challenges encountered with cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid.

Problem: My crude product is significantly contaminated with unreacted 2-methylbenzaldehyde.

This is a frequent issue, as the aldehyde is a primary starting material. Its neutral character allows for straightforward separation from your acidic product using extraction techniques.

Solution A: Acid-Base Extraction

This classical technique leverages the acidic nature of your product to separate it from the neutral aldehyde.[3][4][5] By treating the mixture with a weak base, the carboxylic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the neutral aldehyde behind in the organic layer.

  • Causality: The key is using a weak base like sodium bicarbonate (NaHCO₃). A strong base like sodium hydroxide (NaOH) is generally not recommended as it is less selective and could potentially promote unwanted side reactions.[3][6] The aldehyde, lacking an acidic proton, remains uncharged and preferentially soluble in the organic solvent.

Solution B: Sodium Bisulfite Extraction

This method is highly selective for aldehydes and offers an excellent alternative or supplementary purification step.[7][8] Sodium bisulfite reacts with 2-methylbenzaldehyde to form a charged, water-soluble bisulfite adduct, which is easily extracted into the aqueous phase.[9][10]

  • Causality: The nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon creates an ionic salt. This salt is highly polar and thus has a strong affinity for the aqueous phase, allowing for a very clean separation from your desired compound, which remains in the organic phase (if it has not first been deprotonated by a base).[7]

Problem: My product is contaminated with another carboxylic acid impurity (e.g., unreacted cyclopentanecarboxylic acid).

Separating two acidic compounds is more challenging than separating an acid from a neutral compound because their chemical properties are very similar.

Solution: Flash Column Chromatography

Flash column chromatography on silica gel is the most effective method for separating compounds with similar polarities.[1]

  • Causality & Optimization: Carboxylic acids are notorious for "tailing" or "streaking" on silica gel due to strong interactions between the acidic proton of the carboxyl group and the silica surface.[2][11] To achieve sharp, well-resolved bands, the eluent must be modified to suppress the deprotonation of your acid. Adding a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase will keep the carboxylic acid fully protonated, reducing its interaction with the silica and leading to a much cleaner separation.[1][2][12]

General Purification Strategy

For a crude mixture containing multiple impurities, a sequential approach is often best. The following workflow provides a robust strategy for achieving high purity.

Caption: A decision-making workflow for the multi-step purification of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid.

Section 3: Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Prepare a TLC plate (silica gel 60 F₂₅₄).

  • Spot the crude reaction mixture, along with pure starting material standards.

  • Develop the plate in an appropriate eluent system (see Table 2).

  • Visualize the spots under UV light (254 nm) and then by staining (e.g., potassium permanganate).

  • Assess the separation and identify the components.

Protocol 2: Acid-Base Extraction for Aldehyde Removal

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately half that of the organic layer.[1]

  • Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium salt of your carboxylic acid, into a clean flask.[1]

  • Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • The organic layer, containing the 2-methylbenzaldehyde, can be discarded.

  • Cool the combined aqueous extracts in an ice bath and slowly acidify by adding 6M HCl dropwise until the solution is acidic (pH ~2, check with litmus paper). Your product should precipitate out.[1]

  • Extract the precipitated product back into a fresh portion of ethyl acetate (or another suitable organic solvent).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 3: Flash Column Chromatography on Silica Gel

  • Select an appropriate solvent system based on TLC analysis (aim for a product Rf of ~0.3). Add 0.5-1% acetic acid to both the slurry-packing solvent and the eluent.

  • Dry-load the crude product onto a small amount of silica gel.

  • Pack a glass column with silica gel (230-400 mesh) as a slurry in the mobile phase.[12] Add a thin layer of sand on top.

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with the mobile phase, applying gentle pressure.[1]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization

  • Dissolve the purified, semi-solid product in a minimal amount of a suitable hot solvent or solvent mixture (see Table 2 for suggestions).[13]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.[14]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to obtain the final, pure product.

Section 4: Data Tables & Reference Information

Table 1: Physicochemical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Appearance
cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acidC₁₄H₁₆O₃232.28Solid
2-MethylbenzaldehydeC₈H₈O120.15Liquid[15]
Cyclopentanecarboxylic acidC₆H₁₀O₂114.14Liquid

Table 2: Recommended Solvent Systems for Chromatography

TechniqueSolvent System (v/v)Notes
TLC / ColumnHexanes:Ethyl Acetate (e.g., 7:3 to 1:1) + 0.5% Acetic AcidA good starting point for separating the product from less polar impurities. Adjust ratio as needed.
RecrystallizationEthanol/WaterDissolve in hot ethanol, add hot water dropwise until cloudy, then a drop of ethanol to clarify.[14]
RecrystallizationToluene or Ethyl Acetate/HexanesDissolve in a minimal amount of hot toluene or ethyl acetate, then allow to cool. Or use a mixed-solvent system.

Table 3: Characteristic ¹H NMR Chemical Shifts for Impurity Identification

CompoundKey Chemical Shift (δ ppm, CDCl₃)Signal TypeAssignment
2-Methylbenzaldehyde~10.3SingletAldehydic proton (-CHO)[16]
2-Methylbenzaldehyde~2.7SingletMethyl protons (-CH₃)[16]
Carboxylic Acids>10.0 (often broad)Broad SingletCarboxylic acid proton (-COOH)

Section 5: References

  • Wikipedia Contributors. (2024). Acid–base extraction. Wikipedia. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

  • ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ACS Publications. (2022). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. ACS Sustainable Chemistry & Engineering. [Link]

  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Cyclopentene-1-carboxylic acid, 1-methyl- (CAS 68317-77-1). [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

  • Google Patents. (2006). WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-. NIST WebBook. [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

  • Google Patents. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.

  • NextSDS. (n.d.). CIS-3-(2-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • Beilstein Journals. (n.d.). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]

  • NextSDS. (n.d.). TRANS-2-(3-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclopentane-1-carboxylic acid. PubChem. [Link]

  • MDPI. (2025). 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid Derivatives

Welcome to the Technical Support Center for the synthesis and modification of cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid derivatives. This guide is specifically engineered for research scientists and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and modification of cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid derivatives. This guide is specifically engineered for research scientists and drug development professionals facing severe steric challenges with this highly congested molecular scaffold.

Molecular Diagnostics: The Root of the Steric Clash

The difficulty in functionalizing this molecule stems from a "perfect storm" of steric factors:

  • The cis-Configuration: The 1,2-disubstitution on the cyclopentane ring forces the carboxylic acid and the 2-methylbenzoyl group to project onto the same face of the ring, placing them in close spatial proximity.

  • The ortho-Methyl Effect: The methyl group on the benzoyl moiety restricts the rotation of the phenyl ring. This forces the aromatic ring to sit perpendicular to the ketone carbonyl, creating a "steric umbrella" that physically shields both the ketone and the adjacent carboxylic acid from incoming nucleophiles.

Standard coupling conditions will fail here. The guides below provide causality-driven solutions to bypass these physical barriers.

Section 1: Frequently Asked Questions (FAQs)

Q: My standard EDC/HOBt amide couplings are yielding less than 10% product. What is happening mechanistically? A: In sterically hindered systems, the initial reaction of the carboxylic acid with EDC forms an O-acylisourea intermediate. Because the approach of the amine is physically blocked by the cis-2-methylbenzoyl group, the O-acylisourea has time to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea[1]. To overcome this, you must use coupling reagents that generate a highly reactive active ester much faster than the rearrangement can occur.

Q: Between HATU, COMU, and PyAOP, which is best for this specific scaffold? A: For primary amines, HATU is highly effective. It generates an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, effectively directing it through the steric shield [1]. For secondary or highly bulky amines, PyAOP is superior. As a phosphonium-based reagent, PyAOP does not react with the amine to form guanidinium byproducts—a common side reaction with uronium-based reagents like HATU when the amine is too sterically hindered to react quickly[2].

Q: I need to esterify the carboxylic acid with a bulky alcohol. Acid catalysis degrades my molecule. What is the alternative? A: We recommend the Steglich Esterification using DCC and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a small, highly nucleophilic catalyst that rapidly attacks the O-acylisourea to form an acylpyridinium intermediate. This intermediate is highly electrophilic and detached enough from the carbodiimide bulk to react with sterically demanding alcohols [3]. Alternatively, Titanium Tetrachloride (TiCl4)-assisted direct esterification has proven effective for hindered carboxylic acids when carbodiimides fail completely [4].

Section 2: Decision Trees and Mechanistic Pathways

DecisionTree Start cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid AmineType What is the nature of the nucleophile? Start->AmineType PrimaryAmine Primary Amine (Low-Moderate Sterics) AmineType->PrimaryAmine SecAmine Secondary/Bulky Amine (High Sterics) AmineType->SecAmine Alcohol Alcohol (Esterification) AmineType->Alcohol HATU HATU + DIPEA in DMF PrimaryAmine->HATU PyAOP PyAOP + HOAt + DIPEA or Acid Chloride SecAmine->PyAOP Steglich Steglich Esterification (DCC + DMAP) Alcohol->Steglich

Workflow for selecting activation strategies for hindered cis-cyclopentane carboxylic acids.

Pathway Acid Carboxylic Acid Deprot Carboxylate Anion (via DIPEA) Acid->Deprot Base Phosphonium Acyloxyphosphonium Intermediate Deprot->Phosphonium + PyAOP ActiveEster OAt Active Ester (Highly Reactive) Phosphonium->ActiveEster + HOAt anion Amide Target Amide ActiveEster->Amide + Amine

Mechanistic pathway of PyAOP amidation highlighting the highly reactive OAt ester.

Section 3: Quantitative Data - Coupling Reagent Efficacy

The following table summarizes the expected performance of various activation strategies specifically applied to the cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid scaffold.

Reagent ClassReagentActive Leaving GroupGuanidinylation RiskEfficacy for cis-Scaffold
CarbodiimideEDC/HOBtOBtNoLow (<15% yield)
Aminium/UroniumHATUOAtYes (with slow amines)High (For Primary Amines)
Aminium/UroniumCOMUOxymaYesModerate-High
PhosphoniumPyAOPOAtNoVery High (For Bulky Amines)
Acid HalideGhosez's ReagentChlorideNoExcellent (Extreme cases)

Section 4: Validated Experimental Protocols

Protocol A: PyAOP-Mediated Amidation for Bulky Amines

Causality Note: We utilize PyAOP instead of HATU in this protocol to prevent the amine from being consumed by guanidinylation. Because the cis-scaffold causes the amidation step to be exceptionally slow, uronium salts (like HATU) have time to react directly with the amine. Phosphonium salts (PyAOP) cannot undergo this side reaction[2].

  • Preparation: Dissolve cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M under an inert atmosphere (N2 or Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Reasoning: DIPEA is sterically bulky enough that it will not act as a competing nucleophile, ensuring it exclusively deprotonates the carboxylic acid.

  • Activation: Add PyAOP (1.2 eq) and HOAt (1.2 eq). Stir at room temperature for 15 minutes. Reasoning: Pre-activation ensures the complete formation of the highly reactive OAt ester before the amine is introduced, minimizing complex side reactions.

  • Coupling: Add the target amine (1.5 eq). If the amine is a hydrochloride salt, add an additional 1.5 eq of DIPEA to liberate the free base.

  • Reaction: Stir at 40°C for 12-24 hours. Reasoning: Mild heating provides the kinetic energy required to overcome the immense steric barrier of the cis-ortho-methylbenzoyl group.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc, wash the organic layer sequentially with 1M HCl, brine, and dry over Na2SO4. Purify via flash column chromatography.

Protocol B: Steglich Esterification with DMAP

Causality Note: The addition of 3-10 mol% DMAP accelerates the DCC-activated esterification to such an extent that side products (like the N-acylurea rearrangement) are suppressed, allowing even sterically demanding esters to form cleanly[3].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous Dichloromethane (CH2Cl2).

  • Catalyst Addition: Add DMAP (0.1 eq).

  • Coupling Reagent: Cool the mixture to 0°C using an ice bath and add Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Reaction: Stir at 0°C for 5 minutes to control the initial exothermic activation, then warm to 20°C and stir for 3–12 hours.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Evaporate the filtrate, redissolve the residue in CH2Cl2, and wash with 0.5M HCl, saturated NaHCO3, and brine. Purify the resulting ester via flash chromatography or recrystallization.

Section 5: References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[Link]

  • Foti, F., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI Molecules, 29(4), 804.[Link]

Sources

Reference Data & Comparative Studies

Validation

Differences between 2-methylbenzoyl and 4-methylbenzoyl cyclopentane-1-carboxylic acid derivatives

An In-Depth Comparative Analysis of 2-Methylbenzoyl and 4-Methylbenzoyl Cyclopentane-1-Carboxylic Acid Derivatives for Drug Discovery Professionals Introduction In the landscape of modern drug discovery, even subtle mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 2-Methylbenzoyl and 4-Methylbenzoyl Cyclopentane-1-Carboxylic Acid Derivatives for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, even subtle molecular modifications can lead to profound differences in pharmacological activity. The choice between positional isomers, such as those with ortho- versus para-substituted phenyl rings, is a critical decision point in lead optimization. This guide provides a comprehensive comparison of two such isomeric structures: 2-methylbenzoyl cyclopentane-1-carboxylic acid and 4-methylbenzoyl cyclopentane-1-carboxylic acid.

While direct comparative data on these specific molecules is not extensively published, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their differential behavior. We will explore predicted differences in their physicochemical properties, potential receptor interactions, and pharmacokinetic profiles. Furthermore, we will provide detailed, actionable experimental protocols to enable researchers to empirically validate these hypotheses. The objective is to equip drug development professionals with a robust framework for understanding how the seemingly minor shift of a single methyl group can be a pivotal determinant of a compound's ultimate therapeutic potential.

Structural and Physicochemical Analysis: The Foundational Differences

The core structural distinction between the two molecules is the position of the methyl group on the benzoyl moiety. This single change from the ortho (2-position) to the para (4-position) location has significant implications for the molecule's three-dimensional shape and electronic distribution.

The 2-methyl (ortho) isomer introduces significant steric hindrance. This forces the benzoyl group to rotate out of the plane of the cyclopentane carboxylic acid, creating a more twisted and rigid conformation. In contrast, the 4-methyl (para) isomer has minimal steric impact on the benzoyl-cyclopentane linkage, allowing for greater conformational flexibility. These are not stereoisomers, but constitutional isomers, as the connectivity of the atoms differs[1].

G cluster_0 2-Methylbenzoyl Cyclopentane-1-Carboxylic Acid cluster_1 4-Methylbenzoyl Cyclopentane-1-Carboxylic Acid 2-methyl 4-methyl G cluster_0 Hypothetical Receptor Binding cluster_1 2-Methyl Isomer cluster_2 4-Methyl Isomer Receptor Receptor Binding Pocket node_2_methyl Rigid Conformation Ortho-methyl may cause steric clash or fit a specific groove Receptor->node_2_methyl Potential High Specificity or Steric Clash node_4_methyl Flexible Conformation Para-methyl probes for hydrophobic pocket Receptor->node_4_methyl Adaptable Binding (Potential for Broader Specificity)

Caption: Contrasting binding hypotheses for the two isomers.

Pharmacokinetics: The Influence of Metabolism

Metabolic stability is a critical factor in determining a drug's in vivo exposure and half-life.[2] The primary sites of metabolism for these molecules would likely be the benzoyl ring and the cyclopentane moiety, mediated largely by Cytochrome P450 (CYP) enzymes.[3]

  • 2-Methyl Isomer: The ortho-methyl group is predicted to act as a "metabolic shield." It sterically hinders the approach of CYP enzymes to the adjacent carbonyl group and the aromatic ring. This could significantly slow the rate of metabolism, leading to lower intrinsic clearance (CLint) and a longer in vivo half-life (t½).[4][5]

  • 4-Methyl Isomer: The benzoyl ring is more exposed to metabolic enzymes. The para-methyl group itself is a potential site for oxidation (to a benzyl alcohol), and it does not protect the rest of the ring from enzymatic attack. This would likely result in a higher intrinsic clearance and a shorter half-life compared to the ortho-isomer.

Experimental Workflows for Empirical Validation

The following protocols provide a framework for synthesizing these compounds and empirically testing the hypotheses outlined above.

Proposed Synthesis Workflow

A plausible route involves the Friedel-Crafts acylation of toluene (for the 4-methyl isomer) or a suitable ortho-xylene derivative with a cyclopentanecarboxylic acid chloride precursor.

G Start Cyclopentanecarboxylic Acid Step1 1. Thionyl Chloride (SOCl₂) Convert to Acid Chloride Start->Step1 Intermediate Cyclopentanecarbonyl chloride Step1->Intermediate Step2_ortho 2a. Toluene, AlCl₃ (Friedel-Crafts Acylation) Intermediate->Step2_ortho Yields ortho/para mixture Step2_para 2b. Toluene, AlCl₃ (Friedel-Crafts Acylation) Intermediate->Step2_para Separation by Chromatography Product_ortho 2-Methylbenzoyl Isomer Step2_ortho->Product_ortho Product_para 4-Methylbenzoyl Isomer Step2_para->Product_para

Caption: A potential synthetic workflow via Friedel-Crafts acylation.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for a specific receptor target..[6][7][8]

Objective: To quantify the affinity of each isomer for a chosen receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-ligand) specific to the target receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compounds (2- and 4-methyl isomers) dissolved in DMSO.

  • Non-specific binding (NSB) control compound (a high concentration of a known unlabeled ligand).

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of test compounds in assay buffer (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for Total Binding) OR 25 µL of NSB control OR 25 µL of test compound dilution.

    • 25 µL of radioligand at a concentration near its Kd.

    • 50 µL of diluted receptor membranes (protein concentration to be optimized, typically 5-20 µ g/well ).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold Assay Buffer (e.g., 3 x 200 µL) to remove residual unbound radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) for each well using a microplate scintillation counter.

  • Data Analysis: Calculate the inhibitor concentration that reduces specific binding by 50% (IC50) using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance..[3][4][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each isomer in a liver microsomal preparation.

Materials:

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Test compounds (2- and 4-methyl isomers) at a starting concentration of 1 µM.

  • Ice-cold acetonitrile with an internal standard (for stopping the reaction).

  • 96-well incubation plate and an LC-MS/MS system.

Procedure:

  • Pre-incubation: In a 96-well plate, add the test compound (1 µM final concentration) to HLM (0.5 mg/mL final concentration) in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this curve (k) is the elimination rate constant.

    • Calculate the in vitro half-life: t½ = 0.693 / k .

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Data Interpretation and Conclusion

The empirical data generated from these experiments will allow for a direct, quantitative comparison of the two isomers.

Parameter2-Methyl Isomer (Hypothesis)4-Methyl Isomer (Hypothesis)Implication for Drug Development
Binding Affinity (Ki) Highly variable (either very high or very low)Moderate to HighA very low Ki for the 2-methyl isomer would suggest a highly specific, conformationally-driven interaction, which is often desirable.
Metabolic Half-life (t½) LongerShorterA longer half-life for the 2-methyl isomer could lead to a more favorable dosing regimen (e.g., once daily).
Intrinsic Clearance (CLint) LowerHigherLower clearance suggests better in vivo exposure and bioavailability.

The positional isomerism between 2-methylbenzoyl and 4-methylbenzoyl cyclopentane-1-carboxylic acid represents a classic medicinal chemistry challenge where a subtle structural change is predicted to have a cascade of effects on a compound's pharmacological profile. The ortho-isomer is hypothesized to be a more conformationally rigid structure with potentially higher metabolic stability due to steric shielding. The para-isomer is expected to be more flexible and potentially more susceptible to metabolism.

While these predictions are grounded in established scientific principles, they remain hypotheses. The provided experimental workflows offer a clear and robust path to empirically validate these claims. By systematically evaluating the synthesis, receptor binding, and metabolic stability, researchers can make data-driven decisions, transforming a simple isomeric choice into a strategic step towards developing a successful therapeutic agent.

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • MDPI. (2019, October 28). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. [Link]

  • National Institutes of Health (NIH). (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • ResearchGate. (2025, October 16). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. [Link]

  • National Institutes of Health (NIH). (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Scirp.org. (2017). Synthesis and Biological Activity Study of Novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)-1,2-Diazole and Its Derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]

  • National Institutes of Health (NIH). (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

  • Chemistry LibreTexts. (2022, August 10). Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Chemistry Stack Exchange. (2018, March 30). What is the relationship between ortho, meta and para-dimethyl benzene?. [Link]

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Safety & Regulatory Compliance

Safety

Operational Protocol: Disposal and Handling of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

For researchers and drug development professionals, managing chemical waste with scientific rigor is as critical as the synthesis itself. This guide provides authoritative, step-by-step operational and disposal protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing chemical waste with scientific rigor is as critical as the synthesis itself. This guide provides authoritative, step-by-step operational and disposal protocols for cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-35-9)[1]. By understanding the causality behind these safety procedures, laboratories can ensure regulatory compliance, protect personnel, and minimize environmental impact.

Chemical Profile & EHS Risk Assessment

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a solid organic compound featuring a carboxylic acid functional group, a cyclopentane ring, and a methylbenzoyl moiety[1].

  • Hazard Classification: As a substituted organic acid, it is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

  • Physical State: Solid (powder/crystals) at room temperature.

  • Solubility: Poorly soluble in water due to its bulky hydrophobic framework; highly soluble in organic solvents (e.g., dichloromethane, ethanol, ethyl acetate).

The Causality of Waste Segregation

A common misconception in laboratory settings is that all organic acids can be neutralized with a base and flushed down the sanitary sewer. Do not pour this compound down the drain.

  • The "Why" Behind Drain Prohibition: Even if converted to a water-soluble sodium salt via neutralization, the organic payload of the methylbenzoyl and cyclopentane rings contributes to an unacceptably high Chemical Oxygen Demand (COD) in wastewater. Furthermore, the EPA's Resource Conservation and Recovery Act (RCRA) "mixed-waste" rule mandates that characteristic organic wastes retain their hazardous designation if they pose secondary environmental risks[2].

  • The "Why" Behind Segregation: Organic acids must be strictly segregated from strong oxidizers (e.g., nitric acid, permanganates)[3]. Mixing carboxylic acids with oxidizers can initiate violent, exothermic oxidation reactions, leading to over-pressurization of waste containers and fire risks[4].

  • The "Why" Behind Container Selection: Carboxylic acids can degrade low-density plastics over time. High-Density Polyethylene (HDPE) or borosilicate glass must be used to provide an inert barrier that prevents chemical leaching[5].

Step-by-Step Laboratory Disposal Methodology

To ensure compliance with EPA and institutional Environmental Health and Safety (EHS) guidelines[3], follow this self-validating disposal workflow:

Protocol A: Disposal of Pure Solid Waste
  • Collection: Transfer any unused or contaminated solid cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid into a wide-mouth HDPE or borosilicate glass container[5].

  • Capping: Seal the container with a PTFE-lined screw cap. Never use rubber stoppers or parafilm, as they do not provide an airtight seal and can degrade.

  • Labeling: Affix a standardized Hazardous Waste label immediately. Mark the contents specifically as "Solid Organic Acid: cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid" and check the "Toxic/Irritant" hazard boxes.

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) away from bases and oxidizers. Transfer to the central EHS facility within 6 months of the first accumulation date[3].

Protocol B: Disposal of Liquid Solutions (Reaction Waste)

When the acid is dissolved in a solvent during synthesis, the waste must be categorized by the solvent type to prevent the formation of highly toxic dioxins during incineration[2].

  • Identify the Solvent: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, ethyl acetate).

  • Segregation: Pour the solution into the corresponding liquid waste carboy (Halogenated vs. Non-Halogenated). Mixing halogenated waste into non-halogenated streams exponentially increases institutional disposal costs and environmental hazards.

  • Validation Check: Visually inspect the carboy for phase separation or unexpected gas evolution (fizzing) before sealing. If gas is evolving, leave the cap loosely threaded in a fume hood until the reaction subsides.

Spill Response & Self-Validating Decontamination

In the event of a benchtop spill of the solid powder, immediate and methodical action is required to prevent aerosolization and respiratory exposure.

  • Isolation: Secure the area and don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Dust Suppression: Avoid dry sweeping, which generates inhalable dust. Lightly dampen the spilled powder with a small volume of compatible solvent (e.g., ethanol or water).

  • Mechanical Collection: Use a non-sparking scoop to collect the dampened solid and transfer it to a designated solid hazardous waste container.

  • Chemical Neutralization: Wash the affected benchtop surface with a mild sodium bicarbonate solution (5% w/v) to neutralize any microscopic residual acid.

  • Self-Validating Step: Swipe the decontaminated surface with moistened pH indicator paper. A reading of pH 6.5–7.5 visually validates the complete neutralization and removal of the acidic residue. If the pH reads below 6.0, repeat the bicarbonate wash until a neutral reading is achieved.

Waste Stream Routing & Data Presentation

Summarizing quantitative and categorical data ensures quick decision-making during laboratory cleanouts.

Table 1: Chemical Incompatibilities & Segregation Rules
Chemical ClassExample IncompatibilitiesRisk of MixingSegregation Strategy
Strong Oxidizers Nitric Acid, PermanganatesExothermic oxidation, fire riskStore in separate secondary containment
Strong Bases Sodium Hydroxide, AminesViolent exothermic neutralizationMaintain physical distance in SAA
Reducing Agents Lithium Aluminum HydrideGeneration of flammable hydrogen gasStore in dedicated, dry cabinets
Table 2: Waste Stream Routing & Container Specifications
Waste StatePrimary Container MaterialMaximum AccumulationFinal EHS Routing
Pure Solid Borosilicate Glass or HDPE6 MonthsSolid Organic Waste
Aqueous Solution HDPE (High-Density Polyethylene)6 MonthsAqueous Hazardous Waste
Organic (Non-Halogenated) Glass or HDPE6 MonthsFlammable Liquids
Organic (Halogenated) Glass or PTFE-lined HDPE6 MonthsHalogenated Solvents

Disposal Decision Workflow

The following diagram maps the logical routing for disposing of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid based on its physical state and solvent matrix.

G Start Waste Generation: cis-2-(2-Methylbenzoyl) cyclopentane-1-carboxylic acid CheckState Assess Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid SolidContainer Collect in HDPE or Glass Container Solid->SolidContainer CheckSolvent Identify Solvent Type (Halogenated vs. Non-Halogenated) Liquid->CheckSolvent Label Apply Hazardous Waste Label (Toxic/Irritant) SolidContainer->Label Halogenated Halogenated Stream (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Stream (e.g., EtOH, EtOAc) CheckSolvent->NonHalogenated Halogenated->Label NonHalogenated->Label EHS Transfer to Central Accumulation Area Label->EHS Incineration Final Disposal: RCRA-Approved Incineration EHS->Incineration

Fig 1: Decision tree for the segregation and disposal routing of organic acid chemical waste.

References

  • USC Environmental Health & Safety. "Chemical Waste". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals". Available at: [Link]

Sources

Handling

Personal protective equipment for handling cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates like cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-35-9) requires more than just a cursory glance at a Saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates like cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-35-9) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound, featuring both a lipophilic methylbenzoyl group and a reactive carboxylic acid moiety, presents specific physicochemical behaviors in the laboratory.

This guide provides a self-validating system for personal protective equipment (PPE), operational handling, and disposal. By understanding the mechanistic causality behind each safety measure, researchers can ensure scientific integrity while maintaining a zero-exposure environment.

Hazard Assessment & Mechanistic Causality

Understanding the "why" behind safety protocols is the foundation of a robust laboratory safety culture. The carboxylic acid functional group in this compound can cause localized pH drops upon contact with moisture on the skin or mucous membranes, leading to acute irritation . Furthermore, the lipophilic aromatic ring enhances the compound's ability to penetrate the stratum corneum if it becomes dissolved in organic solvents (e.g., DMSO, DMF, or DCM) during synthesis.

Therefore, your PPE strategy must dynamically protect against two distinct phases: dry powder aerosolization (respiratory/eye hazard) and solvent-mediated dermal absorption (skin hazard) .

Quantitative Hazard Profile and PPE Matrix
GHS Hazard CodeMechanistic Cause of HazardRequired PPE & Engineering Control Spec
H302: Harmful if swallowedAccidental ingestion of airborne crystalline dustFume hood (Face velocity: 80–100 fpm); N95 respirator if handled outside hood
H315: Causes skin irritationAcidic moiety interaction with epidermal moistureDouble-layered nitrile gloves (Min thickness: 0.11mm); FR Lab coat
H319: Causes serious eye irritationCorneal protein denaturation by acidic dustIndirect-vented chemical safety goggles (ANSI Z87.1 compliant)
H335: May cause respiratory irritationInhalation of fine particulate matterLocalized exhaust ventilation; Sash lowered to <18 inches

Step-by-Step PPE Gowning & De-gowning Methodology

Cross-contamination most frequently occurs during the de-gowning phase when researchers inadvertently transfer invisible chemical dust from their PPE to their skin. This protocol is designed as a self-validating system: each step visually or physically verifies the integrity of the previous step.

Gowning Protocol (Pre-Operation)
  • System Inspection: Verify the fume hood flow rate monitor reads between 80-100 fpm. Validation: Hold a delicate tissue near the sash gap; it should gently pull inward.

  • Base Layering: Don a standard flame-resistant (FR) lab coat. Ensure the cuffs are fully extended to the wrists.

  • Eye Protection: Don indirect-vented chemical safety goggles. Causality: Standard safety glasses are insufficient because airborne carboxylic acid dust can settle behind open-sided lenses, reacting with tear duct moisture.

  • Double Gloving: Don the inner pair of nitrile gloves, tucking them under the lab coat cuff. Don the outer pair of nitrile gloves, pulling them over the lab coat cuff. Causality: This creates a continuous, overlapping barrier that prevents dust from settling on the wrists.

De-gowning Protocol (Post-Operation)
  • Outer Glove Removal: Remove the outer gloves first using the "glove-in-glove" technique to contain residual chemical. Discard in solid hazardous waste.

  • Upper PPE Removal: Remove goggles by the strap (avoid touching the front lenses). Remove the lab coat.

  • Inner Glove Removal: Remove the inner gloves last.

  • Final Decontamination: Wash hands immediately with soap and water.

PPE_Workflow Start Start Protocol Inspect 1. Inspect Hood & PPE Start->Inspect Coat 2. Don FR Lab Coat Inspect->Coat Goggles 3. Don Safety Goggles Coat->Goggles Gloves 4. Double Gloving Technique Goggles->Gloves Handle 5. Handle Chemical Gloves->Handle DegownOuter 6. Remove Outer Gloves Handle->DegownOuter DegownRest 7. Remove Goggles & Coat DegownOuter->DegownRest DegownInner 8. Remove Inner Gloves & Wash DegownRest->DegownInner

Sequential logic for PPE gowning and de-gowning to prevent cross-contamination.

Operational Handling & Experimental Workflow

When utilizing cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid in drug development (e.g., as a precursor for amide coupling), the physical state of the compound dictates the handling strategy.

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Clear the analytical balance area inside the fume hood. Place an anti-static weighing boat on the balance.

  • Static Mitigation: Carboxylic acid powders hold static charges, causing them to "jump" and contaminate the workspace. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing. Validation: Slowly bring the spatula near the powder; if the powder repels or jumps, re-apply the anti-static gun.

  • Dispensing: Using a clean, dry stainless-steel spatula, carefully transfer the required mass. Keep the source bottle within 2 inches of the weighing boat to minimize the transfer path.

  • Solvent Addition: If preparing a stock solution, add the reaction solvent (e.g., anhydrous DMF or DCM) directly to the weighing boat, or transfer the solid to a vial before adding solvent. Causality: Adding solvent immediately suppresses dust generation, transitioning the hazard from an inhalation risk to a dermal splash risk.

  • Decontamination: Wipe down the balance and surrounding area with a disposable wipe dampened with isopropanol to solubilize and remove any micro-spills.

Handling_Logic Solid Solid Compound (CAS 732253-35-9) Static Apply Anti-Static Mitigation Solid->Static Weigh Weigh in Fume Hood Static->Weigh Transfer Transfer to Reactor Weigh->Transfer Spill Spill Detected? Weigh->Spill Solvent Add Solvent (e.g., DMF) Dust Suppressed Transfer->Solvent Reaction Proceed with Synthesis Solvent->Reaction Spill->Transfer No Clean Wet Wipe with IPA Spill->Clean Yes Clean->Transfer

Operational workflow for handling and solubilizing the solid compound safely.

Spill Response & Disposal Plan

A reliable safety system must account for operational deviations. In the event of a spill, follow this targeted response plan to neutralize the acidic hazard.

Immediate Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the optimal operating height to maximize containment.

  • Assess: For a dry powder spill, do not dry sweep . Dry sweeping aerosolizes the H335 irritant directly into the breathing zone.

  • Contain & Neutralize: Cover the spill with a damp absorbent pad. Use a mild alkaline solution (e.g., 5% dilute sodium bicarbonate) to gently neutralize the carboxylic acid.

  • Collect: Scoop the absorbed material using a non-sparking tool and place it into a designated, chemically compatible hazardous waste container.

  • Decontaminate: Wash the spill area with the sodium bicarbonate solution, followed by soap and water, to ensure all acidic residues are neutralized. Validation: A pH strip touched to the wet surface should read neutral (~pH 7).

Disposal Protocol
  • Solid Waste: Dispose of unreacted cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid and contaminated solid waste (gloves, wipes, empty vials) in a clearly labeled "Hazardous Solid Waste - Organic Acids" container.

  • Liquid Waste: If dissolved in organic solvents, segregate the waste based on the solvent type (e.g., "Halogenated Organic Waste" if in DCM; "Non-Halogenated Organic Waste" if in DMF). Never mix with strong bases or oxidizing agents in the waste stream to prevent exothermic reactions.

References

  • NextSDS. "CIS-2-(2-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID". NextSDS Chemical Substance Information. URL: [Link]

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